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  • Product: O-Methylisourea-13C hydrochloride
  • CAS: 287389-40-6

Core Science & Biosynthesis

Foundational

O-Methylisourea-13C hydrochloride chemical structure and physical properties

An In-Depth Technical Guide to O-Methylisourea-¹³C Hydrochloride for Advanced Research Applications This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to O-Methylisourea-¹³C Hydrochloride for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical structure, properties, synthesis, and applications of O-Methylisourea-¹³C hydrochloride. It is designed to provide not only procedural details but also the underlying scientific principles to empower effective utilization of this valuable isotopic labeling reagent.

Introduction: The Significance of Isotopic Labeling

O-Methylisourea-¹³C hydrochloride is a stable isotope-labeled compound pivotal in advanced analytical chemistry. The incorporation of a heavy carbon isotope (¹³C) into the isourea backbone creates a molecule chemically identical to its unlabeled counterpart but with a distinct, measurable mass difference. This property is the cornerstone of its utility as an internal standard in mass spectrometry (MS), enabling precise quantification by correcting for sample loss and ionization variability.[1] Its primary role is in the guanidination of primary amines, a critical derivatization technique in proteomics and a useful reaction in synthetic organic chemistry.

Section 1: Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of O-Methylisourea-¹³C hydrochloride is essential for its proper handling, application, and data interpretation.

Chemical Structure

The structure features a central carbamimidic acid core, where one amino group is methylated at the oxygen atom. The key feature is the isotopic labeling at the central carbon atom.

Chemical Structure of O-Methylisourea-¹³C Hydrochloride cluster_0 C13 ¹³C O O C13->O NH_a NH₂ C13->NH_a NH_b NH C13->NH_b eq = C13->eq CH3 H₃C O->CH3 HCl      • HCl eq->NH_b

Caption: Structure of O-Methylisourea-¹³C hydrochloride.

Data Presentation: Properties and Identifiers

The key identifiers and physical properties are summarized below for quick reference.

Table 1: Chemical Identifiers and Properties

Property Value Source(s)
CAS Number 287389-40-6 [2][3]
Molecular Formula CH₃O¹³C(=NH)NH₂ · HCl [2]
Molecular Weight 111.54 g/mol [2][3]
Synonyms Carbamimidic acid, methyl ester, monohydrochloride-¹³C acid [2]
Appearance White to colorless crystalline solid
Form Solid [2][4]
Melting Point 122-132 °C (decomposes) [2][4]
Solubility Soluble in water
Isotopic Purity ≥99 atom % ¹³C [2]

| Mass Shift | M+1 |[2] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the reagent.

Table 2: Expected Spectroscopic Data

Technique Feature Expected Characteristics
¹³C NMR Isourea Carbon (¹³C) The key ¹³C-labeled carbon is expected to appear as a singlet in the range of 160-170 ppm. A related isourea compound showed a signal in this region.[1]
Methoxy Carbon (-OCH₃) Expected around 50-60 ppm.
¹H NMR Methoxy Protons (-OCH₃) A singlet at approximately 3.5-4.0 ppm.
Amine Protons (-NH, -NH₂) Broad signals, typically downfield (>7 ppm), due to proton exchange and the acidic hydrochloride salt.
IR Spectroscopy N-H stretch Broad absorption band from 3100-3400 cm⁻¹ due to amine groups and hydrochloride.
C=N stretch Strong absorption around 1650-1690 cm⁻¹.
C-O stretch Strong absorption in the 1200-1300 cm⁻¹ region.

| Mass Spectrometry | Molecular Ion | The primary utility is the M+1 mass shift compared to the unlabeled analog.[2] ESI-MS would show the protonated molecular ion at m/z corresponding to [C₂H₆N₂O+H]⁺ with the ¹³C isotope. |

Section 2: Synthesis and Characterization

O-Methylisourea hydrochloride is typically synthesized via the reaction of cyanamide with methanol under acidic conditions. The use of anhydrous reagents is critical to prevent hydrolysis of the isourea product.

Synthetic Pathway Overview

The most common laboratory-scale synthesis involves the acid-catalyzed addition of methanol to cyanamide.

Synthesis Workflow cluster_0 reagent1 Cyanamide (H₂NCN) reaction Reaction Vessel (0-5°C) reagent1->reaction reagent2 Anhydrous Methanol (CH₃OH) reagent2->reaction catalyst Anhydrous HCl (gas) catalyst->reaction Catalyst workup Solvent Removal (Reduced Pressure) reaction->workup Crude Product product O-Methylisourea-¹³C HCl (Crystalline Solid) workup->product Purified Product

Caption: General workflow for the synthesis of O-Methylisourea HCl.

Detailed Synthesis Protocol

This protocol is adapted from established methods. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Cyanamide

  • Anhydrous Methanol

  • Anhydrous Hydrogen Chloride (gas from a cylinder)

  • Ice-salt bath

  • Round-bottom flask with a gas inlet tube and magnetic stirrer

  • Rotary evaporator

  • Vacuum desiccator with KOH and P₄O₁₀

Procedure:

  • Reaction Setup: Dissolve crude cyanamide in anhydrous methanol within the round-bottom flask.

    • Causality: Anhydrous conditions are paramount. Water will readily hydrolyze the O-methylisourea product back to urea and methanol.

  • Acidification: Cool the solution in an ice-salt bath to maintain a temperature between 0-5°C. Slowly bubble anhydrous hydrogen chloride gas through the stirred solution.

    • Causality: The reaction is exothermic. Cooling prevents overheating, which can lead to side reactions and decomposition. HCl acts as a catalyst for the addition of methanol to the nitrile group of cyanamide and forms the stable hydrochloride salt of the product.

  • Reaction Completion: After the required amount of HCl has been added, seal the flask and allow it to stand at room temperature for 3-4 days.

    • Causality: The reaction requires time to proceed to completion at room temperature.

  • Isolation: Remove the methanol by distillation under reduced pressure using a rotary evaporator. Do not heat excessively.

    • Causality: The product is a crystalline solid. Gentle removal of the solvent prevents thermal decomposition, which can occur with heating and may evolve methyl chloride.

  • Drying: Transfer the resulting colorless crystalline solid to a vacuum desiccator containing potassium hydroxide (to absorb residual HCl and water) and phosphorus pentoxide (a powerful desiccant).

    • Causality: The product is hygroscopic and must be stored in a dry environment to ensure stability.

Section 3: Applications in Modern Research

The unique properties of O-Methylisourea-¹³C hydrochloride make it a powerful tool, particularly in the field of proteomics.

Core Application: Guanidination for Proteomics

In mass spectrometry-based proteomics, proteins are typically digested into peptides using trypsin, which cleaves after lysine (Lys) and arginine (Arg) residues. Arginine-containing peptides generally ionize more efficiently and provide stronger signals than lysine-containing peptides. Guanidination is a chemical modification that converts the primary ε-amino group of lysine into a homoarginine residue, which is structurally analogous to arginine.[5][6]

Benefits of Guanidination:

  • Enhanced Signal Intensity: Increases the gas-phase basicity of lysine-terminated peptides, leading to improved ionization and detection in MS.[6][7]

  • Simplified Spectra: Levels the playing field between lysine and arginine peptides, making spectra easier to interpret.

  • Improved Fragmentation: Can lead to more predictable fragmentation patterns in MS/MS experiments, aiding in peptide sequencing.[5]

Workflow: Quantitative Proteomics using Isotopic Labeling

By using O-Methylisourea-¹³C hydrochloride ("heavy" reagent) to label one cell or tissue sample and the unlabeled analog ("light" reagent) on a control sample, researchers can perform precise relative quantification.

Quantitative Proteomics Workflow cluster_0 sampleA Sample A (e.g., Control) label_light Guanidination with 'Light' O-Methylisourea sampleA->label_light sampleB Sample B (e.g., Treated) label_heavy Guanidination with 'Heavy' O-Methylisourea-¹³C sampleB->label_heavy mix Combine Samples 1:1 label_light->mix label_heavy->mix digest LC-MS/MS Analysis mix->digest quant Quantify Peak Area Ratios (Heavy/Light) digest->quant

Caption: Using isotopic O-Methylisourea for relative quantification.

Experimental Protocol: Peptide Guanidination

This protocol is designed for the derivatization of tryptic peptide samples prior to MS analysis.[5][6][8]

  • Reagent Preparation: Prepare the guanidination buffer: 1.0 M O-methylisourea (or its ¹³C-labeled version) in a solution of 40% acetonitrile and 3.5 M NH₄OH. The final pH should be approximately 11.[6]

    • Causality: A high pH (>10.5) is required to deprotonate the primary amine of lysine, making it nucleophilic enough to attack the O-methylisourea. Acetonitrile helps to solubilize the peptides.

  • Reaction: Dissolve the dried peptide sample in the guanidination buffer. Incubate the reaction at 65°C for 20-30 minutes.

    • Causality: Elevated temperature accelerates the reaction, allowing for a complete and rapid conversion.

  • Quenching: Stop the reaction by adding an acid, such as 10% trifluoroacetic acid (TFA) or formic acid, to lower the pH.[5][8]

    • Causality: Acidification protonates the remaining amines, halting the nucleophilic reaction.

  • Cleanup: Desalt the sample using a C18 ZipTip or equivalent solid-phase extraction method to remove excess reagents and salts, which can interfere with MS analysis.

  • Analysis: The sample is now ready for analysis by MALDI-TOF or LC-MS/MS.

Application in Drug Discovery

Beyond proteomics, O-methylisourea and its salts are valuable precursors in medicinal chemistry for synthesizing compounds containing guanidine, imidazole, or pyrimidine moieties, which are common scaffolds in pharmaceuticals.[9][10] The ¹³C-labeled version can be used to synthesize labeled drug candidates or their metabolites, facilitating absorption, distribution, metabolism, and excretion (ADME) studies.

Section 4: Handling, Storage, and Safety

Adherence to safety protocols is mandatory when working with any chemical reagent.

Table 3: Safety Information Summary | Hazard Type | GHS Pictogram | Statement | Precautionary Measures | | :--- | :--- | :--- | :--- | | Health Hazard | alt text | H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | | Handling | - | - | P264: Wash skin thoroughly after handling. Use in a well-ventilated area. Avoid creating dust. |

Storage Requirements:

  • Moisture Sensitivity: The compound is hygroscopic and susceptible to hydrolysis.

  • Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keeping it in a desiccator is highly recommended.

Disposal:

  • Dispose of waste material in accordance with local, regional, and national hazardous waste regulations. Do not allow the product to enter drains.

Conclusion

O-Methylisourea-¹³C hydrochloride is more than a mere chemical; it is an enabling tool for high-precision analytical science. Its ability to derivatize primary amines for enhanced mass spectrometric detection, combined with the quantitative power of stable isotope labeling, makes it indispensable for modern proteomics. Its role as a synthetic building block further extends its utility in drug discovery and development. By understanding its chemical principles, synthesis, and application protocols, researchers can fully leverage this reagent to achieve more accurate and comprehensive results in their scientific endeavors.

References

  • Mass Spectrometry-based Methods of Proteome Analysis. (n.d.). Wiley-VCH. [Link]

  • Hale, J. E., Butler, J. P., & Knierman, M. D. (2006). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Journal of Biomolecular Techniques, 17(3), 244–251. [Link]

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry, 74(8), 1884–1890. [Link]

  • Brancia, F. L., Oliver, S. G., & Gaskell, S. J. (2008). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Journal of Proteome Research, 7(5), 2202–2205. [Link]

  • Cagney, G., & Emili, A. (2004). Guanidino Labeling Derivatization Strategy for Global Characterization of Peptide Mixtures by Liquid Chromatography Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Analytical Chemistry, 76(10), 2960–2968. [Link]

  • O-METHYLISOUREA-13C HYDROCHLORIDE Spectrum. (n.d.). Chemcd. [Link]

  • Novel preparation method of O-methyl isourea methyl sulfate. (2018).
  • A kind of new preparation method of o-methylisourea methylsulfate. (2020).
  • Synthetic method of O-methylisourea. (2012).
  • Supporting Information for From intramolecular cyclization to intermolecular hydrolysis. (n.d.). University of Science and Technology of China. [Link]

  • Comparison of ¹⁵N and ¹³C NMR chemical shifts. (2021). ResearchGate. [Link]

Sources

Exploratory

Advanced Mechanism and Application of Lysine Guanidination Using O-Methylisourea-13C Hydrochloride

Executive Summary In the realm of quantitative proteomics and structural biology, the chemical derivatization of peptides is a critical tool for overcoming the inherent ionization biases of mass spectrometry (MS). The gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of quantitative proteomics and structural biology, the chemical derivatization of peptides is a critical tool for overcoming the inherent ionization biases of mass spectrometry (MS). The guanidination of lysine residues using O-Methylisourea (OMIU) converts lysine into the more basic amino acid analog, homoarginine ()[1]. When executed using the heavy isotope variant, O-Methylisourea-13C hydrochloride , this reaction not only exponentially enhances the MS detection limits of lysine-terminated tryptic peptides but also introduces a precise isotopic mass shift for multiplexed quantification ().

This whitepaper provides an in-depth mechanistic analysis of 13C-guanidination, delineates the causality behind critical experimental parameters, and outlines a self-validating protocol designed for high-fidelity proteomics workflows.

Chemical Mechanism of 13C-Guanidination

The conversion of lysine to 13C-homoarginine via O-Methylisourea-13C hydrochloride is a nucleophilic substitution reaction governed strictly by pH and thermodynamic equilibrium.

O-methylisourea is highly specific to the -amino group of lysine, provided the reaction conditions are strictly controlled ()[2]. The -amino group has a of approximately 10.5. For the reaction to proceed, the environment must be sufficiently alkaline (pH > 10.5) to deprotonate the -ammonium ion ( ) into a reactive nucleophilic amine ( )[3].

Once deprotonated, the -nitrogen executes a nucleophilic attack on the electrophilic 13C-labeled carbon of O-methylisourea. This forms a transient tetrahedral intermediate, which subsequently collapses. Methanol is eliminated as a leaving group, yielding a 13C-labeled guanidino group covalently attached to the side chain.

G Lys Lysine Residue (Protonated ε-NH3+) Base Alkaline Shift (pH > 10.5) Lys->Base NH4OH addition Deprot Deprotonated Lysine (Nucleophilic ε-NH2) Base->Deprot pKa ~10.5 threshold Inter Tetrahedral Intermediate Deprot->Inter Nucleophilic attack OMIU O-Methylisourea-13C Hydrochloride OMIU->Inter Electrophilic carbon Homo Homoarginine-13C (+43.025 Da Shift) Inter->Homo Elimination MeOH Methanol (Leaving Group) Inter->MeOH Byproduct

Caption: Logical mechanism of 13C-guanidination highlighting pH-dependent causality and intermediate formation.

The "Arginine Effect" and Isotopic Mass Spectrometry

In Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, peptides terminating in arginine dominate the spectra due to the high gas-phase basicity of the arginine guanidino group. Tryptic peptides terminating in lysine often suffer from signal suppression.

By converting lysine to homoarginine, researchers exploit the "Arginine Effect," shifting the functionality of lysine to mirror that of arginine. This modification increases the dynamic range of detection for lysine-containing peptides by 5- to 15-fold ()[1].

The Isotopic Advantage: Standard unlabeled OMIU adds a monoisotopic mass of +42.0218 Da to the peptide (). By utilizing O-Methylisourea-13C hydrochloride, the transferred amidino group contains a heavy carbon-13 isotope, resulting in a mass shift of +43.025 Da . This precise 1.003 Da mass differential between "light" (unlabeled) and "heavy" (13C-labeled) samples allows for highly multiplexed quantitative proteomics. Samples from different biological states can be labeled, pooled, and analyzed simultaneously; the ratio of the isotopic peak intensities directly correlates to the relative protein abundance.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol integrates a self-validating feedback loop. A known control peptide is processed in parallel to verify reaction completion and rule out off-target -amino derivatization, which can occur if the OMIU:Lys ratio is too high or incubation is prolonged ()[3].

Step-by-Step Methodology

1. Reagent Preparation (Causality: Concentration & pH Control)

  • Action: Dissolve O-Methylisourea-13C hydrochloride in deionized water to yield a 1.0 M stock solution.

  • Causality: A high molarity of OMIU drives the pseudo-first-order kinetics of the reaction toward full completion, ensuring all reactive lysines are converted[1].

2. Sample Aliquoting & Control Integration (Causality: Self-Validation)

  • Action: Aliquot 10 µL of the tryptic peptide sample (0.075–2 mg/mL) into a "Test" tube. In a parallel "Control" tube, add 10 µL of a synthetic control peptide containing a single C-terminal lysine.

  • Causality: The control peptide acts as an internal diagnostic tool. If the mass spectrometer detects a +43.025 Da shift in the control, the reaction was successful. A +86.05 Da shift indicates deleterious double-derivatization.

3. Basification (Causality: Nucleophile Activation)

  • Action: Add 10 µL of 2.85 M to both tubes. Mix thoroughly.

  • Causality: This step forces the pH above 10.5, deprotonating the -amino groups and activating them for nucleophilic attack[2].

4. Incubation (Causality: Kinetic Acceleration)

  • Action: Add 10 µL of the 1.0 M 13C-Guanidination Reagent to both tubes. Incubate at 65°C for 30 minutes.

  • Causality: While guanidination can be performed at room temperature over 3–7 days, elevating the temperature to 65°C accelerates the reaction, achieving >95% conversion in 30 minutes while minimizing the time available for non-specific side reactions[1].

5. Quenching (Causality: Reaction Termination)

  • Action: Add 30 µL of 10% Trifluoroacetic Acid (TFA) to halt the reaction.

  • Causality: TFA drops the pH below 3.0, instantly protonating all remaining unreacted amines and neutralizing the nucleophile, thereby freezing the reaction state and preventing over-labeling.

Workflow Tryptic Tryptic Peptides (C-term Lys/Arg) Label 13C-Guanidination (65°C, 30 min) Tryptic->Label Quench TFA Quenching (pH < 3.0) Label->Quench MS MALDI-TOF MS Analysis Quench->MS Valid Mass Shift Validation (Δm = +43.025 Da) MS->Valid

Caption: Self-validating experimental workflow for quantitative MS proteomics utilizing internal controls.

Quantitative Optimization Data

The efficiency of lysine guanidination is highly sensitive to the stoichiometric ratio of OMIU to free lysine, the pH, and the incubation parameters. Table 1 summarizes the causal relationship between these variables and reaction outcomes, demonstrating why the high-temperature, short-duration protocol is preferred for MS applications.

Table 1: Optimization of Guanidination Conditions for Lysine Conversion

OMIU:Lys RatiopHTemperatureIncubation TimeHomoarginine Recovery (%)Side Reactions ( -amino derivatization)
1.5:110.625°C3 Days~51%Low
100:110.625°C3 Days~85%Moderate
1000:110.625°C3 Days>90%High (Double derivatization risk)
1000:19.025°C3 Days<20%Low (Nucleophile inactive)
Excess (1.0 M) >10.5 65°C 30 Minutes >95% Minimal (Optimized MS Protocol)

Data synthesized from comparative guanidination optimization studies ()[2][3] and MALDI-TOF MS protocol validations ()[1].

References

  • Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine Source: ACS Publications / National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to Isotopic Purity Specifications of O-Methylisourea-13C Hydrochloride for NMR Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Isotopic Purity in NMR-Based Research In the realm of modern analytical chemistry and drug development, Nuclear Magnetic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isotopic Purity in NMR-Based Research

In the realm of modern analytical chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular structure, dynamics, and function. The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C), into molecules of interest significantly enhances the power of NMR-based investigations.[1] O-Methylisourea-¹³C hydrochloride is a key reagent in this context, frequently employed for the introduction of a ¹³C-labeled guanidinyl group onto primary amines in proteins and other biomolecules. The precision and reliability of the data derived from such studies are, however, fundamentally dependent on the isotopic purity of the labeled reagent. This guide provides a comprehensive technical overview of the specifications for O-Methylisourea-¹³C hydrochloride, with a focus on NMR-based methods for the verification of its isotopic enrichment.

Core Directive: Understanding O-Methylisourea-¹³C Hydrochloride and its Significance

O-Methylisourea-¹³C hydrochloride serves as a precursor for the synthesis of various ¹³C-labeled guanidinylating agents. These reagents are instrumental in studies of protein structure and function, particularly in the field of proteomics. The ¹³C label acts as a sensitive probe, allowing researchers to track the modified residues and their environment within a protein complex.

The isotopic purity of O-Methylisourea-¹³C hydrochloride is paramount; it directly dictates the signal-to-noise ratio in ¹³C NMR experiments and the accuracy of quantitative measurements. Commercially available O-Methylisourea-¹³C hydrochloride typically boasts an isotopic purity of 99 atom % ¹³C.[2][3] Verification of this specification is a critical step in ensuring the validity of experimental results.

Scientific Integrity & Logic: Methodologies for Isotopic Purity Determination

The determination of isotopic purity for ¹³C-labeled compounds like O-Methylisourea-¹³C hydrochloride is primarily achieved through quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Two principal NMR-based methods are employed for this purpose: direct ¹³C NMR and ¹H NMR analysis of ¹³C satellites.

Direct ¹³C NMR Spectroscopy: A Quantitative Approach

Quantitative ¹³C NMR provides a direct measure of the ¹³C content at a specific atomic position.[4] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Key Experimental Considerations for Quantitative ¹³C NMR:

  • Full Relaxation of Nuclei: To ensure accurate quantification, all carbon nuclei must fully relax back to their equilibrium state between successive radiofrequency pulses. This is achieved by setting a long relaxation delay (D1), which should be at least five times the longest spin-lattice relaxation time (T₁) of the carbon nuclei in the molecule.

  • Suppression of the Nuclear Overhauser Effect (NOE): The NOE is a phenomenon where the intensity of a carbon signal is enhanced by the transfer of spin polarization from nearby protons during proton decoupling. To obtain accurate integrals, the NOE must be suppressed. This is accomplished using an inverse-gated decoupling sequence, where the proton decoupler is switched on only during the acquisition of the free induction decay (FID) and not during the relaxation delay.[4]

¹H NMR Spectroscopy: A Sensitive Alternative

An alternative and often more sensitive method for determining ¹³C isotopic enrichment involves the analysis of ¹³C satellites in a ¹H NMR spectrum. Protons directly bonded to or adjacent to a ¹³C atom will exhibit small satellite peaks flanking the main ¹H signal due to ¹H-¹³C coupling. The integrated intensity of these satellite peaks relative to the main peak provides a measure of the ¹³C abundance at that position.

Data Presentation: Specifications and NMR Parameters

ParameterSpecificationSource
Chemical FormulaCH₃O¹³C(=NH)NH₂ · HCl[2]
Molecular Weight111.54 g/mol [2]
Isotopic Purity≥ 99 atom % ¹³C[2][3]
FormSolid[2]
NMR Parameter¹³C qNMR¹H NMR (for ¹³C Satellites)
Spectrometer Frequency ≥ 100 MHz≥ 400 MHz
Solvent DMSO-d₆, D₂ODMSO-d₆, D₂O
Pulse Angle 30-45°30-45°
Relaxation Delay (D1) ≥ 5 x T₁ (typically 30-60 s)5-10 s
Acquisition Time 2-4 s2-4 s
Decoupling Inverse-gated ¹H decouplingNot applicable
Number of Scans ≥ 1024 (signal averaging)16-64

Experimental Protocols

Protocol 1: Isotopic Purity Determination by Direct ¹³C NMR

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of O-Methylisourea-¹³C hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Tune and match the NMR probe for ¹³C.

    • Set the temperature to a constant value (e.g., 298 K).

    • Load and lock the sample.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of the isourea carbon and the methoxy carbon. The isourea carbon (¹³C-labeled) is expected to appear around 160-170 ppm, while the methoxy carbon will be significantly upfield.

    • Set up a quantitative ¹³C NMR experiment using an inverse-gated decoupling pulse sequence.

    • Set the relaxation delay (D1) to at least 30 seconds to ensure full relaxation of the isourea carbon.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for the natural abundance methoxy carbon signal.

  • Data Processing and Analysis:

    • Process the FID with an appropriate line broadening factor.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the signals corresponding to the ¹³C-labeled isourea carbon (I_¹³C) and the natural abundance methoxy carbon (I_CH₃).

  • Calculation of Isotopic Purity:

    • The isotopic purity (in atom % ¹³C) is calculated using the following formula: Isotopic Purity (%) = (I_¹³C / (I_¹³C + I_CH₃_corr)) * 100

    • Where I_CH₃_corr is the corrected integral of the methoxy carbon, accounting for the natural abundance of ¹³C (1.1%). I_CH₃_corr = I_CH₃ / 0.011.

Protocol 2: Isotopic Purity Determination by ¹H NMR

Methodology:

  • Sample Preparation: Prepare a sample of O-Methylisourea-¹³C hydrochloride as described in Protocol 1.

  • Instrument Setup:

    • Tune and match the NMR probe for ¹H.

    • Set the temperature, lock, and shim the sample.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. The methoxy protons are expected to appear as a singlet. Due to the adjacent ¹³C label, this singlet will be flanked by ¹³C satellites.

  • Data Processing and Analysis:

    • Process the FID and carefully phase the spectrum.

    • Perform a baseline correction, paying close attention to the region around the methoxy signal and its satellites.

    • Integrate the central peak of the methoxy protons (I_¹²C-H) and the two ¹³C satellite peaks (I_¹³C-H).

  • Calculation of Isotopic Purity:

    • The isotopic purity (in atom % ¹³C) is calculated as: Isotopic Purity (%) = (I_¹³C-H / (I_¹²C-H + I_¹³C-H)) * 100

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis cluster_calc Purity Calculation weigh Weigh O-Methylisourea-13C HCl dissolve Dissolve in Deuterated Solvent weigh->dissolve setup Instrument Setup (Tune, Lock, Shim) dissolve->setup acquire Acquire Quantitative Spectrum setup->acquire process Process FID (FT, Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Isotopic Purity integrate->calculate

Caption: Workflow for NMR-based isotopic purity determination.

Trustworthiness: A Self-Validating System

The robustness of these NMR protocols lies in their internal self-validation. In the direct ¹³C NMR method, the natural abundance of the methoxy carbon serves as an internal reference. For the ¹H NMR method, the main proton signal from the molecules containing ¹²C at the labeled position acts as the internal standard against which the ¹³C satellites are compared. This internal referencing minimizes errors arising from variations in sample concentration or instrument parameters.

Authoritative Grounding & Comprehensive References

For accurate and reliable results in quantitative NMR, it is crucial to adhere to established best practices. This includes ensuring proper instrument calibration, careful sample preparation, and the use of optimized acquisition parameters.[5] The stability of O-Methylisourea hydrochloride should also be considered; it is susceptible to hydrolysis, and aqueous solutions should be prepared fresh for use.

Conclusion

The determination of isotopic purity is a non-negotiable aspect of quality control for ¹³C-labeled compounds used in NMR-based research. This guide has outlined the core principles and provided detailed, field-proven protocols for the accurate assessment of O-Methylisourea-¹³C hydrochloride isotopic purity using quantitative NMR spectroscopy. By adhering to these methodologies, researchers, scientists, and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes.

References

  • BenchChem. (2025). Determining the Isotopic Purity of N-Methylformanilide-carbonyl-13C: A Technical Guide. BenchChem.
  • Structure elucidation of uniformly 13C labeled small molecule n
  • Chemcd. (n.d.).
  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014).
  • One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimin
  • Sigma-Aldrich. (n.d.).
  • NMR-Based Method for Intramolecular 13C Distribution at Natural Abundance Adapted to Small Amounts of Glucose. (2023).
  • Santa Cruz Biotechnology. (n.d.). O-Methylisourea-¹³C hydrochloride. Santa Cruz Biotechnology.
  • BenchChem. (2025). A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds. BenchChem.
  • ChemicalBook. (n.d.). O-Methylisourea hemisulfate(52328-05-9) ¹³C NMR spectrum. ChemicalBook.
  • ChemicalBook. (n.d.). O-Methylisourea hemisulfate(52328-05-9) ¹H NMR spectrum. ChemicalBook.
  • BLD Pharm. (n.d.). 5329-33-9|O-Methylisourea hydrochloride. BLD Pharm.
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing).
  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. (n.d.). PMC.
  • University of Oxford. (2017). Quantitative NMR Spectroscopy. University of Oxford.
  • BenchChem. (2025).
  • University of Wisconsin. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. University of Wisconsin.
  • JEOL. (n.d.). 13Cの高感度定量測定 ”Q-POMMIE”. JEOL.
  • ChemScene. (n.d.). 5329-33-9 | O-Methylisourea hydrochloride. ChemScene.
  • NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. (2010). PubMed.
  • Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis. (n.d.). RSC Publishing.
  • Guanidinylation reagents. (n.d.).
  • Thermo Scientific Chemicals. (n.d.). O-Methylisourea hydrochloride, 98% 250 g. Thermo Scientific.
  • Synthesis of Functionalized Guanidino Amino Acids. (n.d.). Wiley-VCH.
  • Protein isotopic enrichment for NMR studies. (n.d.). University of Florence.

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Exploratory

The Kinetics of Preservation: Long-Term Stability and Storage Protocols for O-Methylisourea-13C Hydrochloride

Executive Summary O-Methylisourea-13C hydrochloride (CAS 287389-40-6) is a critical isotopically labeled reagent utilized primarily in proteomics for the targeted guanidination of lysine residues, yielding a predictable...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-Methylisourea-13C hydrochloride (CAS 287389-40-6) is a critical isotopically labeled reagent utilized primarily in proteomics for the targeted guanidination of lysine residues, yielding a predictable M+1 mass shift in mass spectrometry[1]. While its utility in structural biology is unparalleled, the compound's structural integrity is highly susceptible to environmental degradation. This technical guide elucidates the mechanistic pathways of its degradation and establishes self-validating protocols for long-term storage, ensuring high-fidelity results in downstream analytical applications.

Physicochemical Profiling & Degradation Mechanisms

To engineer an optimal storage environment, one must first understand the causality of O-Methylisourea-13C hydrochloride's degradation. The compound (MW: 111.54) is a hygroscopic solid that undergoes two primary modes of degradation: moisture-induced hydrolysis and thermal decomposition[2],[1].

  • Hydrolytic Degradation (Moisture Sensitivity): Isoureas are inherently susceptible to hydrolysis. In the presence of ambient moisture, O-Methylisourea-13C hydrolyzes via an SN1 mechanism to form 13C-urea and methanol[2],[3]. Because the amine substrate must be in its free base form to be nucleophilic during guanidination, the presence of water not only degrades the reagent but also alters the pH, further accelerating the hydrolytic cycle[2].

  • Thermal Decomposition: The structural diversity of O-methylisourea salts dictates their thermal stability. While the hemisulfate salt is relatively robust, the hydrochloride derivative exhibits significantly lower thermal stability[4]. At elevated temperatures (specifically decomposing between 122-132 °C), O-Methylisourea-13C hydrochloride undergoes irreversible thermal breakdown, liberating methyl chloride, ammonia, and carbon oxides[1],[4].

Degradation OMU O-Methylisourea-13C HCl (Intact Reagent) Hydrolysis Hydrolysis Pathway (Moisture + pH) OMU->Hydrolysis Hygroscopic Absorption Thermal Thermal Degradation (>122°C) OMU->Thermal Elevated Temperatures Urea 13C-Urea + Methanol (Loss of Reactivity) Hydrolysis->Urea SN1 Mechanism Decomp Methyl Chloride + NH3 (Irreversible Breakdown) Thermal->Decomp Exothermic Release

Degradation pathways of O-Methylisourea-13C hydrochloride via hydrolysis and thermal stress.

Storage Parameters & Environmental Causality

The causality behind storage recommendations stems directly from mitigating the SN1 hydrolysis and thermal breakdown pathways. Because the hydrochloride salt is highly hygroscopic, atmospheric water acts as the primary catalyst for degradation[2],[5].

  • Temperature: Long-term storage must be maintained at -20 °C. Lowering the kinetic energy of the system exponentially decreases the rate of any spontaneous hydrolysis that might occur due to trace moisture[2].

  • Atmosphere: The container must be purged with an inert gas (Argon or Nitrogen). Argon is preferred as it is heavier than air, effectively displacing moisture-laden oxygen from the headspace of the vial[2].

  • Desiccation: Secondary containment within a desiccator is mandatory to act as a fail-safe against humidity ingress during freeze-thaw cycles.

Table 1: Quantitative Storage Parameters and Mechanistic Rationale

ParameterOptimal ConditionMechanistic Causality
Temperature -20 °CReduces kinetic energy, halting SN1 hydrolytic degradation and preventing thermal breakdown[2],[4].
Atmosphere Argon (Inert)Displaces atmospheric H2O/O2, preventing hygroscopic moisture absorption[2].
State Lyophilized SolidAqueous solutions are highly unstable; water acts as a reactant for urea formation[2],[3].
Light Exposure Opaque ContainerPrevents localized photothermal heating which can trigger micro-decomposition[5].

Self-Validating Experimental Protocols

Trust in a reagent's integrity requires a self-validating system. The following protocol not only outlines the preparation of O-Methylisourea-13C hydrochloride but integrates a validation step to confirm the absence of 13C-urea prior to critical proteomics workflows.

Protocol 1: Anhydrous Preparation and Aliquoting

Rationale: Aqueous solutions of O-Methylisourea are unstable and must be prepared fresh[2]. This protocol minimizes moisture exposure during handling.

  • Equilibration: Remove the sealed vial of O-Methylisourea-13C hydrochloride from -20 °C storage. Crucial Step: Allow the vial to equilibrate to room temperature for 30 minutes inside a desiccator before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Inert Handling: Transfer the vial to a glove box or a localized Argon-purged environment.

  • Solvation: Dissolve the required mass in an anhydrous, amine-free buffer (e.g., anhydrous HEPES, pH 10.5) immediately prior to the guanidination reaction. The high pH is required to ensure the target amine substrate is in its nucleophilic free-base form[2].

  • Aliquoting: If the solid must be divided, weigh aliquots into pre-dried, amber microcentrifuge tubes. Purge the headspace of each tube with Argon for 5 seconds before capping tightly.

  • Storage: Return unused solid aliquots immediately to -20 °C in a secondary desiccated container.

Protocol 2: LC-MS Stability Validation Assay

Rationale: Before committing a potentially degraded batch to a high-value proteomics sample, verify the intact mass and absence of hydrolytic byproducts.

  • Sample Prep: Dilute a 1 µL aliquot of the freshly prepared O-Methylisourea-13C solution in 99 µL of LC-MS grade Acetonitrile.

  • Chromatography: Inject 2 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. (Note: Reverse-phase C18 is ineffective due to the extreme polarity of the salt).

  • Mass Spectrometry: Scan in positive ion mode.

  • Validation Check:

    • Pass Condition: Dominant peak at m/z 76.0 (Intact 13C-O-Methylisourea cation).

    • Fail Condition: Presence of a peak at m/z 62.0 (13C-Urea), indicating hydrolytic degradation has occurred[2],[3]. If the 62.0 peak exceeds 5% relative abundance, discard the batch.

Workflow Equilibrate 1. Equilibrate to RT (In Desiccator) Argon 2. Argon Purge (Displace H2O) Equilibrate->Argon Prevent Condensation Buffer 3. Anhydrous Buffer (Prepare Fresh) Argon->Buffer Inert Handling LCMS 4. LC-MS Validation (HILIC Column) Buffer->LCMS Aliquot Sampling Decision Check m/z 62.0 (13C-Urea Peak) LCMS->Decision Quantify Degradation

Self-validating workflow for the preparation and stability assessment of O-Methylisourea-13C.

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: sigmaaldrich.
  • Title: Buy O-Methylisourea (EVT-314327)
  • Source: thermofisher.

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Foundational

O-Methylisourea-13C Hydrochloride: Mechanistic Principles, Safety Data, and Handling Guidelines for Quantitative Proteomics

Executive Summary: The Analytical Imperative of Guanidination In the realm of mass spectrometry (MS)-based proteomics, the inherent physicochemical properties of peptides dictate their ionization efficiency. Tryptic dige...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Analytical Imperative of Guanidination

In the realm of mass spectrometry (MS)-based proteomics, the inherent physicochemical properties of peptides dictate their ionization efficiency. Tryptic digestion yields peptides terminating in either arginine or lysine. Due to the higher gas-phase basicity of the guanidino group in arginine compared to the primary epsilon-amino ( ε -amino) group in lysine, arginine-terminated peptides preferentially ionize, leading to a significant detection bias in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS[1].

To circumvent this "arginine effect," researchers employ chemical derivatization—specifically, guanidination (or guanidinylation). By reacting lysine residues with O-Methylisourea, the ε -amino group is converted into a guanidinium group, transforming lysine into homoarginine[2]. This modification increases the detection sensitivity of lysine-terminated peptides by 5- to 15-fold[1].

The introduction of stable heavy isotopes, such as O-Methylisourea-13C hydrochloride , elevates this technique from a qualitative enhancement to a robust tool for absolute and relative multiplexed quantification[3]. Unlike deuterium ( 2 H) labeling, which can cause undesirable chromatographic retention time shifts during reverse-phase liquid chromatography (LC), 13 C labeling ensures that heavy and light peptide isotopologues co-elute perfectly, allowing for highly accurate MS quantification[4].

Chemical Profile and Reaction Causality

Understanding the causality behind the guanidination reaction is critical for optimizing yields and preventing side reactions. The reaction is a nucleophilic acyl substitution where the ε -amino group of lysine attacks the central carbon of O-Methylisourea, with methanol acting as the leaving group.

The pH Dependency of Nucleophilic Attack

The success of this derivatization is strictly governed by the pH of the reaction buffer. The ε -amino group of lysine has a pKa​ of approximately 10.5. For the nitrogen to act as an effective nucleophile, it must be in its deprotonated (freebase) state[5]. Therefore, the reaction buffer must be maintained at a pH between 10.5 and 11.0[2]. If the pH drops below 10.0, the amine remains protonated ( NH3+​ ), rendering it non-nucleophilic and halting the reaction. Conversely, excessively high pH levels (>11.5) risk base-catalyzed hydrolysis of the peptide backbone or unwanted side reactions.

Reaction Lys Lysine Residue (ε-amino group) Deprot Deprotonation (pH > 10.5) Lys->Deprot OMIU O-Methylisourea-13C (Reagent) Intermediate Tetrahedral Intermediate OMIU->Intermediate Deprot->Intermediate Nucleophilic Attack Homoarginine 13C-Homoarginine (Enhanced Ionization) Intermediate->Homoarginine Elimination Methanol Methanol (Leaving Group) Intermediate->Methanol

Fig 1. Mechanistic pathway of lysine guanidination via O-Methylisourea-13C nucleophilic attack.

Table 1: Physicochemical & Isotopic Properties

A comparison of standard and isotopically labeled O-Methylisourea reagents used in MS workflows.

PropertyO-Methylisourea HCl (Unlabeled)O-Methylisourea-13C HCl
CAS Number 5329-33-9[6]287389-40-6[7]
Molecular Formula C2​H6​N2​O⋅HCl [8] CH3​O13C(=NH)NH2​⋅HCl
Molecular Weight 110.54 g/mol [8]111.53 g/mol
Isotopic Purity N/A 99 atom % 13 C[7]
Mass Shift ( Δm ) +42.02 Da (per Lysine)+43.02 Da (per Lysine)
Primary Application Signal Enhancement (MALDI)Multiplexed Quantification

Safety Data and Handling Guidelines

O-Methylisourea-13C hydrochloride is a reactive synthetic reagent. Strict adherence to Safety Data Sheet (SDS) guidelines is mandatory to ensure operator safety and reagent integrity.

Hazard Identification

According to standard SDS classifications, O-Methylisourea hydrochloride presents specific acute hazards[8]:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315). Direct contact compromises the epidermal barrier.

  • Serious Eye Damage/Irritation (Category 2): Causes serious eye irritation (H319).

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335) via inhalation of crystalline dust[8].

Table 2: Mandatory Handling & Storage Parameters
ParameterGuideline / RequirementScientific Rationale
Storage Conditions Keep container tightly closed in a dry, cool, and well-ventilated place[8].The reagent is highly hygroscopic. Moisture exposure leads to premature hydrolysis of the isourea moiety.
Storage Class Class 11 - Combustible Solids[9]. WGK 3 (Water Hazard Class)[9].Thermal decomposition releases irritating and toxic gases (e.g., nitrogen oxides, hydrogen chloride)[8].
PPE Requirements N95 Dust Mask, Nitrile Gloves, Chemical Safety Eyeshields[9].Prevents inhalation of irritant dust and protects mucosal membranes from corrosive localized pH shifts[8].
First Aid (Skin/Eyes) Flush immediately with plenty of water for at least 15 minutes[6].Rapid dilution is required to neutralize the localized acidic environment created by the hydrochloride salt[6].

Self-Validating Experimental Protocols

To achieve reproducible guanidination without compromising MS sensitivity, the protocol must control for two major failure modes: incomplete derivatization (due to incorrect pH) and ion suppression (due to residual salts from the reagent).

The following protocol utilizes an Ammonium Hydroxide ( NH4​OH ) buffering system, which is volatile and highly compatible with downstream desalting steps[2].

Protocol: Isotope-Coded Guanidination of Tryptic Peptides

Phase 1: Reagent Preparation (Self-Validating Step) Rationale: The reagent must be prepared fresh. O-Methylisourea degrades in aqueous alkaline solutions over time, reducing derivatization efficiency.

  • Weigh exactly 11.1 mg of O-Methylisourea-13C hydrochloride.

  • Dissolve the solid in a pre-mixed solution of 40 μL LC-MS grade Acetonitrile and 25 μL of LC-MS grade Water.

  • Critical Step: Add 35 μL of 14.8 M Ammonium Hydroxide ( NH4​OH ).

  • Validation: Spot 0.5 μL of the mixture onto a micro-pH strip. The pH must read between 10.5 and 11.0[2]. If the pH is lower, the lysine ε -amine will not deprotonate, and the reaction will fail[5]. This yields a ~1.0 M O-Methylisourea working solution.

Phase 2: Peptide Derivatization

  • Dry the tryptic peptide sample (typically 1–10 μg ) completely in a vacuum centrifuge to remove any residual acidic digestion buffers (e.g., TFA or Formic Acid) that could neutralize the guanidination buffer.

  • Reconstitute the dried peptides in 10 μL of the freshly prepared 1.0 M O-Methylisourea-13C buffer.

  • Incubate the reaction mixture at 65°C for 20 to 30 minutes[1]. Alternatively, for temperature-sensitive samples, incubate at room temperature overnight with continuous shaking[3].

  • Quenching: Stop the reaction by adding 10 μL of 10% Trifluoroacetic acid (TFA) or Formic Acid[2],[3].

  • Validation: The addition of acid protonates the remaining unreacted lysine residues and the O-Methylisourea reagent, instantly halting the nucleophilic attack and preventing over-alkylation side reactions.

Phase 3: Desalting and MS Analysis

  • Desalt the quenched sample using a C18 ZipTip or equivalent solid-phase extraction (SPE) microcolumn[2]. Note: Failure to desalt will result in severe ion suppression in MALDI-TOF MS due to the high concentration of ammonium and chloride ions.

  • Elute directly onto the MALDI target plate with α -cyano-4-hydroxycinnamic acid (CHCA) matrix, or dry and reconstitute for LC-ESI-MS analysis.

Workflow SampleA Sample A (Control) Digestion Tryptic Digestion (Cleavage at K/R) SampleA->Digestion SampleB Sample B (Treated) SampleB->Digestion LabelA Guanidination (12C-O-Methylisourea) Digestion->LabelA LabelB Guanidination (13C-O-Methylisourea) Digestion->LabelB Mix Pool Samples (1:1 Ratio) LabelA->Mix LabelB->Mix MS MALDI-TOF / ESI-MS Mix->MS Quant Relative Quantification (Δm = +1 Da per 13C) MS->Quant

Fig 2. Quantitative proteomics workflow utilizing differential 12C/13C isotopic guanidination.

References

  • National Institutes of Health (PMC). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. PMC. Available at:[Link]

  • National Institutes of Health (PMC). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. PMC. Available at:[Link]

  • Oxford Academic. Mass spectrometry-based quantitative proteomic profiling. Oxford University Press. Available at:[Link]

  • ACS Publications. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Protein Guanidination using O-Methylisourea-¹³C Hydrochloride

Abstract This document provides a comprehensive guide for the chemical modification of protein lysine residues, a process known as guanidination, using O-Methylisourea-¹³C hydrochloride. Guanidination converts the primar...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the chemical modification of protein lysine residues, a process known as guanidination, using O-Methylisourea-¹³C hydrochloride. Guanidination converts the primary ε-amine of lysine into a more basic homoarginine residue. This modification is particularly valuable in mass spectrometry-based proteomics for several reasons: it enhances the ionization efficiency of lysine-containing peptides, shifts the tryptic cleavage pattern to favor arginine-C (Arg-C) like specificity, and introduces a stable isotope label for quantitative analysis.[1][2] This protocol details the underlying chemical principles, a step-by-step methodology for efficient and specific labeling, and key considerations for downstream analysis.

Principle of the Method

Guanidination with O-methylisourea is a nucleophilic substitution reaction that specifically targets the deprotonated primary ε-amino group of lysine residues.[3] The reaction proceeds optimally under alkaline conditions (pH > 10.5), which ensures that the lysine side chain's amine group is in its nucleophilic, unprotonated state.[3] O-Methylisourea serves as an efficient guanidinylating agent, converting lysine into homoarginine.

The key benefits of this conversion in proteomics are:

  • Enhanced Mass Spectrometry Signal: The guanidino group of homoarginine has a higher gas-phase basicity (proton affinity) than the ε-amino group of lysine. This leads to a significant increase in signal intensity for formerly lysine-terminated peptides in MALDI and ESI mass spectrometry.[4][5][6]

  • Simplified Fragmentation: Trypsin cleaves C-terminal to both lysine and arginine. By converting all lysines to homoarginines, every tryptic peptide (except the original C-terminal peptide) will end in a homoarginine residue. This simplifies peptide mapping and can improve protein sequence coverage.[5]

  • Stable Isotope Labeling: The use of O-Methylisourea-¹³C hydrochloride introduces a +1 Da mass shift for every modified lysine compared to its unlabeled counterpart.[7] This allows for the relative quantification of proteins from two different states (e.g., control vs. treated) by comparing the peak intensities of the light (¹²C) and heavy (¹³C) peptide pairs.

The reaction results in a theoretical monoisotopic mass increase of 43.0296 Da for each lysine residue when using O-Methylisourea-¹³C hydrochloride (CH₃O¹³C(=NH)NH₂·HCl). This is composed of the addition of a ¹³CH₂N₂ group (+43.0296 Da) in place of H₂.

Chemical Reaction Workflow

The diagram below illustrates the chemical transformation of a lysine residue upon reaction with O-Methylisourea-¹³C.

Caption: Chemical conversion of a lysine residue to a ¹³C-labeled homoarginine residue.

Materials and Reagents

ReagentSupplierCatalog #Comments
O-Methylisourea-¹³C hydrochlorideSigma-Aldrich493171 or equiv.99 atom % ¹³C.[7] Store desiccated at room temperature.
Ammonium Hydroxide (7 N)Any-Used as the base reagent to achieve optimal pH.
Guanidine HydrochlorideAny-6 M solution for protein denaturation.[8]
Dithiothreitol (DTT)Any-For reduction of disulfide bonds.
Iodoacetamide (IAA)Any-For alkylation of free thiols.
Ammonium Bicarbonate (NH₄HCO₃)Any-Buffer for protein digestion and guanidination.
Trifluoroacetic Acid (TFA)Any-For quenching the reaction and sample cleanup.
Sequencing Grade Modified TrypsinPromegaV5111 or equiv.
HPLC Grade WaterAny-
HPLC Grade Acetonitrile (ACN)Any-

Detailed Experimental Protocol

This protocol is designed for samples containing 10-100 µg of protein. Adjust volumes accordingly for different amounts.

Overall Experimental Workflow

The following diagram outlines the complete process from protein sample preparation to mass spectrometry analysis.

Guanidination_Workflow Protein Guanidination Workflow for MS Analysis A 1. Protein Solubilization & Denaturation (e.g., 6M Guanidine HCl) B 2. Reduction & Alkylation (DTT then IAA) A->B C 3. Buffer Exchange (Into NH₄HCO₃) B->C D 4. Tryptic Digestion (37°C, 4-18 hours) C->D E 5. Guanidination Reaction (Add OMIU-¹³C, 65°C, 30 min) D->E F 6. Quench Reaction (Add TFA) E->F G 7. Sample Cleanup (e.g., C18 ZipTip) F->G H 8. Mass Spectrometry (MALDI-TOF or LC-MS/MS) G->H I 9. Data Analysis (Identify peptides, Quantify ¹²C/¹³C ratios) H->I

Caption: Step-by-step workflow from protein preparation to data analysis.

Step-by-Step Methodology

A. Protein Preparation (Reduction and Alkylation)

  • Solubilization: Solubilize the protein pellet in 50 µL of 6 M Guanidine-HCl, 50 mM NH₄HCO₃, pH 8.5.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 45 minutes.

  • Alkylation: Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

  • Buffer Exchange: Remove denaturant and excess reagents by buffer exchange into 50 mM NH₄HCO₃, pH 8.5, using a suitable spin column (e.g., 3 kDa MWCO).

B. Tryptic Digestion

  • Adjust the protein concentration to approximately 1 µg/µL with 50 mM NH₄HCO₃.

  • Add sequencing grade trypsin at a 1:50 ratio (trypsin:protein, w/w).

  • Incubate at 37°C for 4-18 hours. For complex samples, an overnight digestion is recommended.

C. Guanidination Reaction

Note: It is critical to perform the reaction at a high pH to ensure the lysine ε-amino group is deprotonated.[3]

  • Prepare Guanidination Reagent: Dissolve the O-Methylisourea-¹³C hydrochloride in HPLC-grade water to a final concentration of ~1.5 M. Prepare this solution fresh before each use.[5]

  • Adjust pH: To your 50 µL tryptic digest, add 50 µL of 7 N ammonium hydroxide. This will raise the pH to the optimal range of 10.5-11.5.[3][5]

  • Add Reagent: Add 15 µL of the freshly prepared 1.5 M O-Methylisourea-¹³C reagent to the peptide solution. Vortex briefly.

  • Incubate: Incubate the reaction mixture at 65°C for 30 minutes.[3] Some protocols suggest shorter times (5-10 minutes) may be sufficient for complete conversion.[4][5][9] Optimization may be required depending on the sample complexity.

  • Quench Reaction: Stop the reaction by adding 10 µL of 10% Trifluoroacetic Acid (TFA). This will neutralize the base and bring the pH to <3.

D. Post-Reaction Cleanup

  • Following acidification, desalt the sample using a C18 solid-phase extraction method (e.g., ZipTip or StageTip) to remove excess reagents and salts, which can interfere with mass spectrometry analysis.[3]

  • Elute the peptides in an appropriate solvent (e.g., 70% acetonitrile, 0.1% TFA) and dry down in a vacuum centrifuge.

  • Resuspend the cleaned, guanidinated peptides in a suitable buffer for MS analysis (e.g., 0.1% TFA, 2% ACN).

Verification and Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Guanidination 1. Reaction pH too low.2. Reagent degraded.3. Insufficient incubation time.1. Verify pH of the reaction mixture is >10.5. The use of ammonium hydroxide is recommended over sodium-based buffers to avoid side reactions.[1]2. Always use freshly prepared O-methylisourea solution.[5]3. Increase incubation time to 30-60 minutes.
Side Reactions Observed Reaction at N-terminal α-amino groups, particularly glycine.[5]The reaction is largely specific to the ε-amine of lysine, but some N-terminal modification can occur.[5] Ensure pH does not excessively exceed 11.5. The described protocol is optimized to minimize this.
Low Peptide Recovery Sample loss during cleanup steps.Ensure proper conditioning and elution from C18 material. For very low abundance samples, consider desalting approaches that minimize transfer steps.
No Mass Shift Observed Guanidination reaction failed.Check all steps of the protocol, paying close attention to the pH adjustment and the freshness of the guanidination reagent. Run a control peptide with a known lysine residue to validate the workflow.

Safety and Handling

O-Methylisourea hydrochloride is a chemical irritant. It can cause skin, eye, and respiratory irritation.[10][11] Always handle this reagent in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] In case of contact, rinse the affected area thoroughly with water.[11] Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[10][11][12]

References

  • Cui, W., et al. (2016). An optimized guanidination method for large-scale proteomic studies. Proteomics. Available at: [Link]

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry. Available at: [Link]

  • Sergeant, J., et al. (2008). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. ResearchGate. Available at: [Link]

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry. Available at: [Link]

  • Gomes, A. F., & Yatscoff, R. W. (2007). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Journal of Proteome Research. Available at: [Link]

  • Pahm, A. A., et al. (2010). A preliminary study on the length of incubation needed to maximize guanidination of lysine in distillers dried grains with solubles and in ileal digesta from pigs. Animal Feed Science and Technology. Available at: [Link]

  • Ten Have, A., et al. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Ten Have, A., et al. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Ten Have, A., et al. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. ACS Publications. Available at: [Link]

  • Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids. Available at: [Link]

  • Packer, N. H., et al. (2008). Efficient Micro-Recovery and Guanidination of Peptides Directly from MALDI Target Spots. Journal of Biomolecular Techniques. Available at: [Link]

  • Cociorva, O., et al. (2004). Guanidino labeling derivatization strategy for global characterization of peptide mixtures by liquid chromatography matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Ujima, H. K. (1965). Guanidation of Amino Acids and Related Compounds. Iowa State University Digital Repository. Available at: [Link]

  • Heyer Lab. (n.d.). Denaturing purification of Insoluble Proteins. Protocol. Available at: [Link]

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Application

Topic: Isotope-Coded Derivatization of Peptides with O-Methylisourea-¹³C Hydrochloride for Quantitative Proteomics

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive technical guide on the use of O-Methylisourea-¹³C hydrochloride for the isotope-coded d...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the use of O-Methylisourea-¹³C hydrochloride for the isotope-coded derivatization of peptides. This chemical labeling strategy, centered on the guanidination of primary amines, is a powerful tool in mass spectrometry-based quantitative proteomics. The conversion of lysine residues to their more basic homoarginine analogues significantly enhances peptide ionization efficiency and signal intensity in both MALDI and ESI-MS.[1][2] By employing isotopically "light" (¹²C) and "heavy" (¹³C) versions of the reagent, researchers can achieve accurate relative quantification of proteins between different biological samples.[3] This guide details the underlying chemical principles, provides validated, step-by-step protocols for derivatization and sample processing, and offers insights into data analysis and troubleshooting.

Principle of the Method: The Chemistry of Guanidination

Guanidination is a chemical modification that converts primary amines, such as the ε-amino group of lysine residues, into guanidinium groups. O-Methylisourea is a highly effective reagent for this transformation, converting lysine into homoarginine, an analogue of arginine.[2][4]

The core benefits of this conversion are twofold:

  • Enhanced Ionization: Homoarginine is more basic than lysine. This increased basicity promotes protonation, leading to a significant improvement in the ionization efficiency of lysine-terminated peptides during mass spectrometry analysis.[2][4] This "arginine effect" helps overcome the common issue of poor detection for lysine-containing peptides, thereby increasing protein sequence coverage.[1][4]

  • Introduction of a Stable Isotope Label: By using O-Methylisourea synthesized with a heavy carbon isotope (¹³C), a stable, known mass difference is introduced into the peptides of one sample population relative to another labeled with the natural abundance (¹²C) reagent.

The reaction proceeds under alkaline conditions (pH > 10.5), where the deprotonated ε-amino group of lysine acts as a nucleophile, attacking the O-Methylisourea molecule.[2][5] The result is the formation of homoarginine, which is 42 Daltons heavier than lysine when using the unlabeled reagent.[6][7]

cluster_0 Chemical Reaction: Guanidination of Lysine Lysine Peptide-Lysine (ε-amino group) Conditions Alkaline pH (>10.5) 65°C Lysine->Conditions OMIU O-Methylisourea-¹³C (Heavy Label) OMIU->Conditions Homoarginine Peptide-¹³C-Homoarginine (+43 Da Mass Shift) Conditions->Homoarginine + CH₃OH + H⁺

Figure 1: Chemical conversion of a lysine residue to ¹³C-homoarginine.

Isotope-Coded Labeling Workflow for Relative Quantification

The central application of this technique is the accurate comparison of protein abundance between two or more samples (e.g., control vs. treated). The workflow leverages the principles of stable isotope labeling, where samples are differentially labeled, combined, and analyzed in a single mass spectrometry run. This co-analysis minimizes experimental variability and allows for precise ratiometric measurements.[8]

The mass difference between the "light" (¹²C) and "heavy" (¹³C) labeled peptides appears as a pair of signals in the mass spectrum, separated by a defined mass-to-charge (m/z) difference for each derivatized peptide. The ratio of their signal intensities directly corresponds to the relative abundance of the peptide in the original samples.[8]

G cluster_0 Sample Preparation cluster_1 Isotopic Labeling cluster_2 Analysis SampleA Sample A (e.g., Control) Proteolysis Protein Digestion (e.g., Trypsin) SampleA->Proteolysis SampleB Sample B (e.g., Treated) SampleB->Proteolysis LabelLight Derivatize with 'Light' OMIU-¹²C Proteolysis->LabelLight Peptides A LabelHeavy Derivatize with 'Heavy' OMIU-¹³C Proteolysis->LabelHeavy Peptides B Mix Combine Samples 1:1 Ratio LabelLight->Mix LabelHeavy->Mix Cleanup Desalting (C18) Mix->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis: Quantify Peak Ratios LCMS->Data

Figure 2: High-level experimental workflow for quantitative proteomics.

Detailed Protocols

Materials and Reagents
  • O-Methylisourea-¹³C hydrochloride (Heavy Reagent)

  • O-Methylisourea hemisulfate or hydrochloride (Light Reagent)

  • Base Reagent: Ammonium Hydroxide (NH₄OH), ~3 M solution

  • Stop Solution: 5% Trifluoroacetic Acid (TFA) or 5% Formic Acid (FA)

  • Peptide samples (typically 10-100 µg), lyophilized or in a compatible buffer

  • Solvents: HPLC-grade water, Acetonitrile (ACN)

  • Solid Phase Extraction (SPE) cartridges or tips (e.g., C18 ZipTips)

  • Heated shaker or thermomixer capable of 65°C

Protocol 1: Reagent Preparation

Causality Statement: Freshly prepared reagents are critical for achieving high labeling efficiency. O-Methylisourea can hydrolyze in solution over time, reducing its reactivity. The base is required to deprotonate the target amine groups, making them nucleophilic for the reaction.[4]

  • Guanidination Reagent (Light & Heavy): Prepare a 0.5 M stock solution of each the light (O-Methylisourea hemisulfate) and heavy (O-Methylisourea-¹³C hydrochloride) reagent in HPLC-grade water.

    • Example: Dissolve ~9.5 mg of O-Methylisourea hemisulfate in 100 µL of water. Adjust mass for the ¹³C-hydrochloride salt based on its molecular weight.

    • Note: These solutions should be prepared fresh before each set of experiments.

  • Base Reagent: Use a stock solution of concentrated ammonium hydroxide to prepare a ~3 M working solution.

    • Example: Add 200 µL of concentrated NH₄OH (~15 M) to 800 µL of HPLC-grade water.

Protocol 2: Isotope-Coded Guanidination of Peptides

Trustworthiness Statement: This protocol utilizes an elevated temperature (65°C) to accelerate the reaction, achieving complete or near-complete guanidination in under 30 minutes, which minimizes the potential for sample degradation associated with long, overnight incubations.[1][4]

  • Sample Reconstitution: Reconstitute each dried peptide sample (e.g., from a tryptic digest) in 10 µL of water.

  • Labeling Reaction Setup:

    • For "Light" labeling , add the following to the "Control" peptide sample tube:

      • 10 µL of Base Reagent (~3 M NH₄OH)

      • 10 µL of 0.5 M Light Guanidination Reagent

    • For "Heavy" labeling , add the following to the "Treated" peptide sample tube:

      • 10 µL of Base Reagent (~3 M NH₄OH)

      • 10 µL of 0.5 M Heavy Guanidination Reagent

  • Incubation: Vortex each tube briefly and incubate at 65°C for 25 minutes in a thermomixer.

  • Quenching the Reaction: After incubation, stop the reaction by adding 30 µL of the Stop Solution (e.g., 5% TFA). This neutralizes the base and halts the guanidination process.

  • Sample Combination: Combine the entire volume of the light-labeled sample with the entire volume of the heavy-labeled sample into a single microfuge tube. Vortex to mix thoroughly.

Protocol 3: Sample Cleanup Post-Labeling

Causality Statement: A desalting step is mandatory to remove excess reagents, salts, and byproducts from the reaction that would otherwise interfere with chromatographic separation and mass spectrometric analysis, causing ion suppression and contamination of the instrument.[9]

  • SPE Activation: Activate a C18 SPE tip (e.g., ZipTip P10) by aspirating and dispensing 20 µL of 100% ACN three times.

  • SPE Equilibration: Equilibrate the tip by aspirating and dispensing 20 µL of 0.1% TFA in water three times.

  • Sample Binding: Slowly aspirate and dispense the combined, quenched sample (~120 µL) through the C18 tip for 15-20 cycles to bind the peptides to the resin.

  • Washing: Wash the bound peptides by aspirating and dispensing 20 µL of 0.1% TFA in water five times. This removes salts and other hydrophilic contaminants.

  • Elution: Elute the purified, labeled peptides by aspirating and dispensing 10 µL of an elution solution (e.g., 70% ACN, 0.1% TFA) directly into a clean tube. Repeat the elution step with a fresh 10 µL of elution solution to maximize recovery, pooling the eluates.

  • Final Preparation: Dry the eluted sample completely in a vacuum centrifuge. Reconstitute in an appropriate volume (e.g., 20 µL) of loading buffer (e.g., 2% ACN, 0.1% FA) for LC-MS/MS analysis.

Mass Spectrometry and Data Analysis

Expected Mass Shifts

The guanidination reaction results in a predictable mass increase for each modified lysine residue. When using ¹³C-labeled O-Methylisourea (assuming a single ¹³C atom per molecule), the mass shift is distinct from the unlabeled version.

Modification SiteReagentChemical Formula ChangeMonoisotopic Mass Shift (Da)
Lysine ε-amineO-Methylisourea (Light)+CH₂N₂+42.0222
Lysine ε-amineO-Methylisourea-¹³C (Heavy)+¹³CCH₂N₂+43.0255
N-terminus α-amineO-Methylisourea (Light)+CH₂N₂+42.0222
N-terminus α-amineO-Methylisourea-¹³C (Heavy)+¹³CCH₂N₂+43.0255

Note: While the reaction is largely specific for the lysine ε-amine, modification of the N-terminal α-amino group can occur.[4][10] This should be set as a variable modification during database searching.

Data Interpretation

During data analysis, software should be configured to search for peptide pairs. A light-labeled peptide containing n lysine residues will have a corresponding heavy-labeled partner that is n x ~1.0033 Da heavier. The software will then calculate the area under the curve for the extracted ion chromatograms of each peptide in the pair and report a ratio, which reflects the relative abundance.

cluster_0 Conceptual Mass Spectrum light_base Intensity light_m0 M light_base->light_m0 light_m1 M+1 light_base->light_m1 light_m2 M+2 light_base->light_m2 light_label Light Labeled Peptide heavy_base heavy_m0 M' heavy_base->heavy_m0 heavy_m1 M'+1 heavy_base->heavy_m1 heavy_m2 M'+2 heavy_base->heavy_m2 heavy_label Heavy Labeled Peptide axis_start axis_end m/z axis_start->axis_end shift_start shift_start shift_end shift_end shift_start->shift_end  Δm = n * 43.03 Da

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Method

Application Note: O-Methylisourea-¹³C Hydrochloride in Quantitative MS-Based Proteomics

Executive Summary & Mechanistic Principles In the landscape of mass spectrometry (MS)-based quantitative proteomics, stable isotope labeling is paramount for accurate relative and absolute quantification. While metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Principles

In the landscape of mass spectrometry (MS)-based quantitative proteomics, stable isotope labeling is paramount for accurate relative and absolute quantification. While metabolic labeling (e.g., SILAC) is highly effective, it is inapplicable to clinical specimens such as human serum or tissue biopsies. Chemical derivatization bridges this gap.

Guanidination via O-Methylisourea (OMI) is a highly specific chemical derivatization technique that converts the ϵ -amino group of lysine residues into homoarginine[1]. When utilizing O-Methylisourea-¹³C hydrochloride , researchers introduce a stable heavy isotope mass tag (+43.03 Da) compared to the unlabeled light reagent (+42.02 Da).

The Causality of the "Arginine Effect"

Beyond simply providing a mass tag, guanidination fundamentally alters the physicochemical properties of tryptic peptides. Trypsin cleaves at the C-terminus of lysine (Lys) and arginine (Arg). However, Lys-terminated peptides exhibit significantly lower gas-phase basicity than Arg-terminated peptides. During Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), protons are less stably localized on lysine, leading to poor ionization efficiency and complex fragmentation patterns.

By converting lysine to homoarginine, OMI effectively mimics arginine's basicity. This traps the proton at the C-terminus, drastically enhancing ionization sensitivity and directing Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) to produce a dominant, easily interpretable y-ion series[2].

ArginineEffect Lys Lysine-Terminated Peptide (Trypsin) HomoArg Homoarginine-Terminated Peptide Lys->HomoArg Guanidination OMI O-Methylisourea-¹³C (pH 10.5-11.0) OMI->HomoArg Basicity Increased Gas-Phase Basicity HomoArg->Basicity Ionization Enhanced Ionization Efficiency Basicity->Ionization Yions Prominent y-ion Series in MS/MS Ionization->Yions

Mechanistic causality of the "Arginine Effect" following lysine guanidination.

Experimental Design & Workflow

The experimental design relies on the Mass-Coded Abundance Tagging (MCAT) principle[1]. Protein extracts from two distinct biological states are independently digested. The control cohort is labeled with light OMI (¹²C), while the treated cohort is labeled with heavy OMI (¹³C). Because the labels are chemically identical, the heavy and light peptide pairs co-elute perfectly during Liquid Chromatography (LC), eliminating retention time shifts. The mass spectrometer resolves the pairs by their signature mass difference (ΔM = 1.0034 Da per lysine residue), and relative quantification is achieved by integrating the MS1 peak areas[3].

Workflow SampleA State A (Control) Protein Extract Digestion Tryptic Digestion (Cleavage at K/R) SampleA->Digestion SampleB State B (Treated) Protein Extract SampleB->Digestion LabelA Light Labeling O-Methylisourea-¹²C (ΔM = +42.02 Da/Lys) Digestion->LabelA Aliquot A LabelB Heavy Labeling O-Methylisourea-¹³C (ΔM = +43.03 Da/Lys) Digestion->LabelB Aliquot B Pooling Sample Pooling (1:1 Ratio) LabelA->Pooling LabelB->Pooling LCMS LC-MS/MS Analysis (Co-elution of pairs) Pooling->LCMS Quant Quantitative Data Analysis (Heavy/Light Ratio) LCMS->Quant

Workflow of multiplexed quantitative proteomics using O-Methylisourea isotopic labeling.

Step-by-Step Protocol: Isotopic Guanidination

Reagent Rationale

We utilize the hydrochloride form of O-Methylisourea rather than the hemisulfate form. Sulfate salts are notorious for causing severe ion suppression in MS and require rigorous, loss-prone desalting steps. The hydrochloride form minimizes these artifacts, ensuring higher recovery of low-abundance peptides[2].

Methodology

Step 1: Peptide Preparation

  • Perform standard reduction (DTT) and alkylation (Iodoacetamide) on 50 µg of protein extract per condition.

  • Digest overnight with MS-grade Trypsin (1:50 enzyme-to-protein ratio) at 37°C.

  • Lyophilize the resulting peptides to complete dryness to remove volatile buffers (e.g., ammonium bicarbonate) that could buffer the subsequent high-pH reaction.

Step 2: Reagent Preparation (Prepare Fresh)

  • Light Reagent: Dissolve O-Methylisourea hydrochloride in 100 mM Sodium Bicarbonate to a final concentration of 1.0 M. Adjust pH strictly to 10.5 – 11.0 using 2M NaOH.

  • Heavy Reagent: Dissolve O-Methylisourea-¹³C hydrochloride in 100 mM Sodium Bicarbonate to a final concentration of 1.0 M. Adjust pH to 10.5 – 11.0 . Causality Note: The pKa of the lysine ϵ -amino group is ~10.5. The pH must be at or slightly above this threshold to ensure the amine is deprotonated and nucleophilic enough to attack the O-methylisourea carbon.

Step 3: Guanidination Reaction

  • Resuspend the dried control peptides in 50 µL of the Light Reagent.

  • Resuspend the dried treated peptides in 50 µL of the Heavy Reagent.

  • Incubate both tubes at 65°C for 15 minutes [4]. Causality Note: While room temperature incubation works over 12 hours, rapid heating to 65°C drives the reaction to completion in 15 minutes while minimizing off-target N-terminal α -amino guanidination.

Step 4: Quenching and Desalting

  • Terminate the reaction by adding 10% Trifluoroacetic acid (TFA) until the pH drops below 3.0 (typically ~5-10 µL). This protonates the amines and destroys unreacted OMI.

  • Desalt the peptides using C18 Spin Columns or ZipTips.

  • Elute, pool the Light and Heavy samples in a 1:1 volumetric ratio, and lyophilize prior to LC-MS/MS analysis.

Self-Validating Systems & Troubleshooting

To ensure scientific integrity, a protocol must validate its own success before consuming valuable MS time.

Validation Checkpoint: Prior to pooling the cohorts, take a 1% aliquot of the Light reaction and run a rapid LC-MS or MALDI-TOF analysis.

  • Success Criterion: Extract the mass of a known endogenous peptide. You must observe a mass shift of exactly +42.02 Da per lysine residue. The peak corresponding to the unmodified native mass must be <2% relative intensity.

  • Failure Mode (Incomplete Derivatization): If unmodified lysine is >2%, the reaction pH likely dropped below 10.5. Verify buffer pH.

  • Failure Mode (Over-alkylation): If you observe a +84 Da shift on a peptide with only one lysine, off-target N-terminal guanidination has occurred. Reduce the incubation time or lower the temperature.

Quantitative Data Presentation

During data analysis, the search engine (e.g., MaxQuant, Proteome Discoverer) must be configured with dynamic modifications for Light (+42.0218 Da) and Heavy (+43.0251 Da) guanidination on Lysine.

The table below illustrates the expected mass shifts. Note that missed tryptic cleavages (peptides containing multiple lysines) will incorporate multiple labels, multiplying the mass shift. High-resolution MS (e.g., Orbitrap) easily resolves the 1.0034 Da difference per label.

Peptide SequenceNative Mass [M+H]⁺Light Label Mass (+42.02 Da)Heavy Label Mass (+43.03 Da)Mass Shift (ΔM)
AEFVEVTK (1 Lys)922.4871964.5089965.5123+ 1.0034 Da
LVNELTEFAK (1 Lys)1163.63051205.65231206.6557+ 1.0034 Da
KAEFVEVTK (2 Lys)*1050.58211134.62571136.6325+ 2.0068 Da

*Represents a missed cleavage peptide incorporating two isotopic mass tags.

References[1] Title: Quantitative Proteomics: Available Tools and Results of Collaborative Study

Source: Chromatography Online URL: [Link]2] Title: Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis Source: Journal of the American Society for Mass Spectrometry (via PMC / NIH) URL: [Link]3] Title: Proteomics of specific treatment-related alterations in Fabry disease: A strategy to identify biological abnormalities Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]4] Title: A novel quantitative proteomics workflow by isobaric terminal labeling Source: Sepax Technologies Literature / Nature Protocols URL: [Link]

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Application

Synthesis of 13C-labeled homoarginine using O-Methylisourea-13C hydrochloride

Application Note: Regioselective Synthesis of 13C-Labeled Homoarginine via 13C-O-Methylisourea Hydrochloride Executive Summary The synthesis of stable isotope-labeled amino acids is a critical prerequisite for advanced m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 13C-Labeled Homoarginine via 13C-O-Methylisourea Hydrochloride

Executive Summary

The synthesis of stable isotope-labeled amino acids is a critical prerequisite for advanced metabolic tracing, quantitative proteomics, and nuclear magnetic resonance (NMR) structural studies. Homoarginine, a non-proteinogenic amino acid homologous to arginine, is synthesized via the guanidination of the ε -amino group of lysine.

This application note provides a comprehensive, self-validating protocol for the synthesis of 13C-labeled homoarginine using 13C-O-Methylisourea (13C-OMIU) hydrochloride. Because 13C-labeled reagents are cost-prohibitive, this methodology abandons the brute-force excess reagent approach used in standard analytical derivatization. Instead, it employs a highly optimized, copper-chelated regioselective pathway that maximizes isotopic incorporation while preventing off-target α -guanidination.

Mechanistic Rationale & Experimental Design

The Challenge of Regioselectivity

Guanidination relies on the nucleophilic attack of a deprotonated primary amine onto the electrophilic carbon of O-methylisourea 1. L-Lysine possesses two primary amines: the α -amine (pKa ~8.95) and the ε -amine (pKa ~10.53). While classical literature often assumes OMIU is entirely specific to the ε -amine, modern mass spectrometry has proven that OMIU can and will react with the α -amine under standard alkaline conditions, leading to double-derivatized side products and wasting the 13C isotope 2.

To enforce absolute regioselectivity, we introduce Copper(II) prior to guanidination. Cu(II) forms a highly stable, square-planar coordination complex with the α -amine and the adjacent carboxylate group of lysine. This chelation sterically and electronically shields the α -amine, leaving only the ε -amine exposed for the 13C-guanidination reaction 3.

Kinetics vs. Hydrolysis (The pH/Temperature Paradigm)

The reaction requires a pH of 10.5 to ensure the ε -amine is deprotonated and nucleophilic. However, at this elevated pH, OMIU is highly susceptible to base-catalyzed hydrolysis, degrading into unreactive 13C-urea. To manipulate the kinetics in favor of guanidination over hydrolysis, the reaction must be strictly maintained at 4°C. This suppresses the hydrolysis rate while allowing the highly nucleophilic ε -amine to slowly but steadily consume the 13C-OMIU over 3 to 7 days.

Reaction Pathway & Logic Diagram

Pathway N1 L-Lysine HCl (Primary Substrate) N3 Cu(II)-Lysine Complex (Alpha-Amine Protected) N1->N3 N2 CuCl2 or CuCO3 (Chelating Agent) N2->N3 N5 Guanidination Reaction (pH 10.5, 4°C, 3-7 Days) N3->N5 N4 13C-O-Methylisourea HCl (Isotope Donor) N4->N5 N6 CuS Precipitation (H2S or Sulfide Donor) N5->N6 N7 13C-Homoarginine HCl (Final Purified Product) N6->N7

Logic workflow for the regioselective 13C-guanidination of L-lysine.

Quantitative Optimization Parameters

To maximize the yield of the expensive 13C-label, adhere strictly to the parameters outlined in Table 1.

Table 1: Optimization Parameters for Isotopic Guanidination

ParameterOptimal RangeMechanistic Consequence of Deviation
pH 10.4 – 10.6< 10.0: ε -amine remains protonated (inactive).> 11.0: Rapid hydrolysis of 13C-OMIU to 13C-urea.
Temperature 4°C – 8°C> 20°C: Accelerates OMIU degradation, drastically lowering isotopic incorporation yield.
13C-OMIU:Lys Ratio 1.2:1 – 1.5:1< 1:1: Incomplete conversion.> 2:1: Unnecessary waste of expensive 13C-labeled reagent.
Reaction Time 72 – 168 hoursPremature quenching leaves unreacted Lys; prolonged exposure risks product degradation.

Step-by-Step Experimental Protocol

Phase 1: Alpha-Amine Protection (Copper Chelation)

Causality: Copper must be complexed with lysine before introducing the isotope to prevent α -guanidination.

  • Dissolve 10.0 mmol of L-Lysine hydrochloride in 25 mL of deionized water.

  • Add 5.5 mmol of Copper(II) chloride dihydrate ( CuCl2​⋅2H2​O ). Note: A slight excess over the 2:1 Lys:Cu stoichiometric ratio ensures complete chelation.

  • Stir the mixture at room temperature for 1.5 hours.

  • Self-Validation Checkpoint: The solution must transition to a deep, transparent blue color. If the solution is cloudy, filter it through a 0.45 µm membrane before proceeding.

Phase 2: 13C-Guanidination

Causality: The reaction is driven by maintaining the exact pH where the ε -amine is active but OMIU hydrolysis is minimized 4.

  • Dissolve 12.0 mmol of 13C-O-Methylisourea hydrochloride in 10 mL of cold deionized water (4°C).

  • Add the 13C-OMIU solution dropwise to the deep blue Cu(II)-Lysine complex.

  • Submerge the reaction vessel in an ice-water bath. Carefully adjust the pH to exactly 10.5 using 2M NaOH.

  • Transfer the reaction to a 4°C cold room or refrigerator. Stir continuously for 3 to 7 days.

  • Self-Validation Checkpoint: Check the pH every 24 hours. As the guanidination proceeds and consumes the free base, the pH will naturally drop. Readjusting the pH back to 10.5 daily validates that the reaction is actively occurring.

Phase 3: Copper Cleavage and Product Isolation

Causality: The Cu(II)-Lysine complex is incredibly stable. Standard extraction is insufficient. Sulfide ions ( S2− ) are introduced because Copper(II) sulfide ( CuS ) has an exceptionally low solubility product ( Ksp​≈10−36 ), providing the thermodynamic driving force to strip the copper from the synthesized 13C-homoarginine 3.

  • Transfer the completed reaction mixture to a well-ventilated fume hood.

  • Slowly bubble H2​S gas through the solution for 15 minutes (Alternatively, add a stoichiometric excess of sodium sulfide, Na2​S ).

  • Self-Validation Checkpoint: The solution will immediately turn opaque black as CuS precipitates. Centrifuge an aliquot; the supernatant must be completely clear and colorless, indicating 100% removal of Cu(II).

  • Filter the mixture through a Celite pad to remove the black CuS precipitate.

  • Adjust the clear filtrate to pH 3.0 using 3M HCl. This protonates the 13C-homoarginine, preparing it for cation exchange.

  • Load the filtrate onto a strong cation exchange resin column (e.g., Dowex 50WX8, H+ or NH4+​ form). Wash thoroughly with deionized water to remove urea and salts.

  • Elute the 13C-homoarginine using 1M NH4​OH .

  • Concentrate the eluate via rotary evaporation and lyophilize to yield pure 13C-homoarginine hydrochloride as a white powder.

Quality Control & Final Validation

A robust protocol must prove its own success. Perform the following analytical checks on the lyophilized powder:

  • Sakaguchi Test: Dissolve 1 mg of product in water, add 1-naphthol and sodium hypobromite. A rapid shift to a red/magenta color confirms the presence of the newly formed guanidino group.

  • Mass Spectrometry (ESI-MS): Unlabeled homoarginine has an [M+H]+ of 189.1 m/z. The synthesized product must show a base peak at 190.1 m/z , validating the incorporation of the 13C isotope.

  • 13C NMR Spectroscopy: The definitive proof of success. The spectrum will feature an overwhelmingly dominant, artificially enhanced singlet at approximately δ 157.5 ppm , corresponding to the 13C-labeled guanidino carbon.

References

  • Measurement of Available Lysine Using the Guanidination Reaction ResearchGate URL
  • PMC (PubMed Central)
  • O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine ACS Publications URL
  • Guanidination of Soluble Lysine-Rich Cyanophycin Yields a Homoarginine-Containing Polyamide Applied and Environmental Microbiology - ASM Journals URL
  • CN102675156B - A kind of preparation method of L-homoarginine hydrochloride Google Patents URL

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Lysine Labeling with O-Methylisourea-13C Hydrochloride

Welcome to the Advanced Proteomics Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the guanidination of lysine residues using O-Methylisourea-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Proteomics Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the guanidination of lysine residues using O-Methylisourea-13C (OMI-13C) hydrochloride. This guide avoids generic checklists; instead, it provides a deep dive into the chemical causality of labeling failures and establishes a self-validating experimental system.

Mechanistic Overview & Causality

Guanidination converts the ε-amino group of lysine into a more basic homoarginine residue, significantly increasing the ionization efficiency and detection sensitivity of lysine-containing peptides in mass spectrometry[1]. When utilizing the 13C-isotopologue, researchers can introduce a stable heavy isotope tag for precise quantitative proteomics.

However, incomplete labeling (often stalling at 80–85% yield) is a notorious bottleneck that complicates MS spectra by splitting peptide signals across derivatized and underivatized masses[2]. To troubleshoot this, we must understand the chemical causality: the reaction relies on the nucleophilic attack of a deprotonated primary amine onto the isourea carbon. Because the ε-amino group of lysine has a pKa of ~10.5, the reaction environment must be highly basic. If the pH drops, the amine protonates, and the reaction completely stalls.

Mechanism Lys Lysine Residue (Protonated ε-NH3+) Deprot Deprotonated Lysine (Reactive ε-NH2) Lys->Deprot pH > 10.5 (NH4OH) Product Homoarginine-13C (+43 Da Mass Shift) Deprot->Product Nucleophilic Attack OMI O-Methylisourea-13C (Freshly Prepared) OMI->Product Reactant (- Methanol)

Mechanistic pathway of lysine guanidination highlighting pH dependency.

Diagnostic Troubleshooting & FAQs

Q: Why am I seeing a mixture of unlabeled, partially labeled, and fully labeled peptides in my MS spectra? A: Incomplete conversion is the most common issue and usually stems from three root causes:

  • Suboptimal pH: The pH must be strictly maintained at ≥10.6[2]. If you use a weak base or if the sample buffer has high buffering capacity at neutral pH, the final pH may fall below 10.0, rendering the lysine unreactive.

  • Reagent Hydrolysis: O-Methylisourea is highly susceptible to hydrolysis in aqueous basic solutions. If the stock solution is not prepared immediately before use, the active reagent concentration drops below the required molar excess, leading to incomplete conversion[2].

  • Competing Nucleophiles: Primary amine-containing buffers (e.g., Tris, Glycine) will competitively and irreversibly consume the OMI reagent.

Q: How do I prevent off-target labeling at the N-terminus? A: While OMI is highly specific for the ε-amine of lysine, prolonged incubation times (e.g., >16 hours) can lead to unwanted guanidination of the α-amine at the N-terminus, primarily at glycine residues[3]. Optimizing the reaction to achieve complete lysine labeling in a shorter timeframe (e.g., 10–30 minutes at elevated temperatures) minimizes off-target effects[2].

Q: Do I need to desalt my samples before the reaction? A: Yes, unless you are using a specialized freebase protocol. Standard OMI-hydrochloride or hemisulfate reactions require the removal of interfering salts and competing amines prior to labeling to ensure complete conversion[4].

Quantitative Parameters for Optimal Labeling

To ensure 100% labeling efficiency, strictly adhere to the following physicochemical parameters:

ParameterSuboptimal ConditionOptimal ConditionMechanistic Consequence
pH < 10.010.6 – 11.0 Lysine ε-amine remains protonated (NH3+), preventing nucleophilic attack[2].
Reagent Age > 1 hour in solutionFreshly dissolved (< 5 min) O-methylisourea rapidly hydrolyzes in basic aqueous solutions into unreactive urea[2].
Molar Excess < 1000x> 5000x High excess drives the pseudo-first-order kinetics to absolute completion.
Buffer Tris, GlycineAmmonium Hydroxide (NH4OH) Primary amines in buffer competitively react with OMI, depleting the reagent.
Reaction Time > 16 hours (Room Temp)10 – 30 mins (65°C) Prolonged times increase off-target N-terminal α-amine labeling and sample degradation[2].

Validated Step-by-Step Protocol (Self-Validating System)

This protocol incorporates built-in quality control (QC) checkpoints to ensure the reaction is complete before proceeding to complex LC-MS/MS analysis. A self-validating system prevents the downstream analysis of compromised samples.

Phase 1: Sample Preparation & Denaturation

  • Reduce and alkylate the protein sample (e.g., 50 µg) using standard DTT and Iodoacetamide protocols to ensure complete unfolding and exposure of sterically hindered lysine residues.

  • Perform a buffer exchange using a spin column or dialysis to remove any primary amine-containing buffers (e.g., Tris) and transfer the protein into an amine-free environment (e.g., water or 50 mM HEPES, pH 8.0).

Phase 2: Reagent Preparation (Time-Sensitive) 3. Critical Step: Immediately before use, dissolve O-Methylisourea-13C hydrochloride in ultrapure water to create a highly concentrated stock (e.g., 1.0 M). Do not store this solution; discard any unused portion[2].

Phase 3: Guanidination Reaction 4. Mix the protein sample with 7 N NH4OH to raise the pH. Verify the pH is exactly 10.6 using a micro-pH electrode[2]. 5. Add the freshly prepared O-Methylisourea-13C stock to achieve a final concentration of 0.5 M in the reaction mixture. 6. Incubate the mixture at 65°C for 15–20 minutes. This rapid, high-temperature incubation drives the reaction to completion while minimizing N-terminal off-target effects[4].

Phase 4: Quenching and Quality Control (Self-Validation) 7. Quench the reaction by adding 10% Trifluoroacetic acid (TFA) until the pH drops below 4.0. This immediately protonates all remaining amines and destroys unreacted OMI[3]. 8. Desalt the sample using C18 ZipTips. 9. QC Checkpoint: Analyze a small 1 µL aliquot via MALDI-TOF MS. Calculate the mass shift. Each successfully labeled lysine must result in a +43.02 Da mass increase[5]. If the spectrum shows peaks at +0 Da or intermediate masses, the reaction is incomplete, and the sample must be re-optimized before quantitative LC-MS/MS.

Workflow Prep 1. Denature & Buffer Exchange (Amine-free buffer) React 2. Add Fresh OMI-13C & Adjust pH to 10.6 Prep->React Incubate 3. Incubate (10-30 min at 65°C) React->Incubate Quench 4. Quench Reaction (Add 10% TFA to pH < 4) Incubate->Quench QC 5. MALDI-TOF QC Check Mass Shift = +43 Da/Lys? Quench->QC Success 6. Proceed to LC-MS/MS Quantitative Proteomics QC->Success Yes (100% Yield) Fail Troubleshoot: Check pH & Reagent Age QC->Fail No (Incomplete) Fail->React Re-optimize

Self-validating experimental workflow for O-Methylisourea-13C labeling with integrated QC.

Sources

Optimization

Technical Support Center: Optimizing pH for O-Methylisourea-¹³C Hydrochloride Guanidination Reactions

Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the guanidination of primary amines using O-Methylisourea-¹...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the guanidination of primary amines using O-Methylisourea-¹³C hydrochloride. As Senior Application Scientists, we have structured this center to move from foundational principles to specific, field-tested troubleshooting protocols, ensuring both scientific accuracy and practical utility in your experimental work.

Frequently Asked Questions (FAQs): The Core Principles

This section addresses the fundamental questions surrounding the guanidination reaction, with a special focus on the pivotal role of pH.

Q1: What is the primary purpose of guanidinating peptides with O-Methylisourea-¹³C hydrochloride?

Guanidination is a chemical modification that converts primary amines, such as the ε-amino group of lysine residues in peptides, into guanidinium groups.[1] In proteomics, converting lysine to its guanidinated analog, homoarginine, is highly advantageous for mass spectrometry (MS) analysis.[1][2]

The rationale behind this is the "arginine effect":

  • Increased Basicity: The guanidinium group of arginine (and homoarginine) has a much higher pKa (~12.5) than the primary amine of lysine (pKa ~10.5).[2]

  • Enhanced MS Signal: This increased basicity leads to more efficient protonation and ionization, particularly in MALDI-TOF MS, resulting in a significant enhancement (5 to 15-fold) of the signal intensity for lysine-containing peptides that would otherwise be difficult to detect.[1][2]

  • Isotopic Labeling: Using O-Methylisourea-¹³C hydrochloride allows for the introduction of a stable isotope label, facilitating quantitative proteomics studies.

Q2: Why is reaction pH the most critical parameter to control?

The guanidination reaction is a nucleophilic attack by the primary amine on the O-methylisourea molecule. For this to occur, the amine must be in its deprotonated, free-base form (R-NH₂) to be sufficiently nucleophilic.[2][3] The reaction's pH sensitivity is governed by this requirement.[2]

  • At Low pH (e.g., <9.5): The primary amine is predominantly in its protonated, ammonium form (R-NH₃⁺). This form is not nucleophilic and will not react with O-methylisourea, leading to an incomplete or failed reaction.

  • At Optimal pH (e.g., >10.5): A significant population of the amine groups is deprotonated, enabling the reaction to proceed efficiently.[1][2][4]

Diagram: pH-Dependent Amine Equilibrium

G cluster_0 Low pH (< 9.5) cluster_1 High pH (> 10.5) Protonated Protonated Amine (R-NH₃⁺) Non-Nucleophilic No Reaction Equilibrium Protonated->Equilibrium Deprotonated Deprotonated Amine (R-NH₂) Nucleophilic Reaction Proceeds Equilibrium->Deprotonated label_below Reaction equilibrium is shifted towards the reactive species at high pH.

Caption: The effect of pH on the protonation state of a primary amine.

Q3: What is the recommended pH for the reaction, and what happens if it's too high?

The established optimal pH range for guanidination is pH > 10.5 , with many protocols citing an ideal pH of 10.6 to 11.3 .[2][4][5]

While a high pH is necessary, an excessively alkaline environment (e.g., pH > 12-13) can be detrimental. At very high pH levels, especially when combined with elevated temperatures, there is an increased risk of undesirable side reactions such as peptide hydrolysis.[4] Therefore, maintaining the pH within the recommended optimal window is crucial for maximizing yield while preserving sample integrity.

Q4: How does O-Methylisourea-¹³C hydrochloride degrade, and how can I prevent it?

The primary degradation pathway for O-methylisourea is hydrolysis, where it breaks down into methanol and urea in the presence of water.[3] This process can be influenced by pH and temperature.

Key Recommendations:

  • Fresh Reagent Solutions: Always prepare aqueous solutions of O-Methylisourea-¹³C hydrochloride immediately before use.[3][4] Using older stock solutions is a common cause of incomplete guanidination.[4]

  • Proper Storage: Store the solid O-Methylisourea-¹³C hydrochloride reagent in a tightly sealed container in a cool, dry, and well-ventilated area to protect it from moisture.[3]

Troubleshooting Guide: From Problem to Protocol

This guide addresses specific issues encountered during guanidination experiments in a direct question-and-answer format.

Problem 1: Mass spectrometry shows low efficiency or incomplete conversion of lysine to homoarginine.
  • Question: My mass spectrum shows significant peaks for both the original lysine-containing peptide and the guanidinated peptide, indicating an incomplete reaction. What went wrong?

  • Answer & Protocol: This is the most common issue and almost always traces back to one of three factors: pH, reagent integrity, or reaction conditions.

    Root Cause Analysis & Solution:

    • Verify Reaction pH (Most Likely Cause): The final pH of the reaction mixture was likely below the critical threshold of 10.5. The pH of the buffer alone is not sufficient; the final pH after adding the peptide sample and the acidic O-Methylisourea-¹³C hydrochloride reagent must be confirmed.

      • Protocol: pH Verification and Adjustment

        • Prepare your reaction mixture by combining your peptide sample, buffer, and O-Methylisourea-¹³C hydrochloride solution in their final concentrations.

        • Before incubation, use a calibrated micro-pH electrode to measure the pH of a small aliquot of the complete reaction mixture.

        • If the pH is below 10.5, add a small volume of a suitable volatile base, such as 7N ammonium hydroxide (NH₄OH), dropwise while monitoring the pH.[4]

        • Mix thoroughly and re-measure. Repeat until the target pH (e.g., 10.6-11.0) is reached.[4] Avoid using non-volatile bases like NaOH, as they introduce sodium ions that can interfere with MS analysis.[4]

    • Assess Reagent Quality: Your O-Methylisourea-¹³C hydrochloride solution may have hydrolyzed.

      • Solution: Discard the existing solution and prepare a fresh one from the solid reagent immediately before starting the next reaction.[4]

    • Optimize Reaction Conditions: For high-mass peptides (>2.5 kDa) or those with sterically hindered lysines, the reaction may require more time.

      • Solution: Increase the incubation time. While many peptides are fully derivatized in 5-10 minutes at 65°C, extending the time to 20-30 minutes can drive the reaction to completion for more challenging substrates.[1][4]

Diagram: Troubleshooting Workflow for Incomplete Guanidination

G Start Incomplete Guanidination (Observed in MS) Check_pH Was the final reaction pH verified to be >10.5? Start->Check_pH Adjust_pH Action: Adjust pH with NH₄OH using a micro-pH electrode. Re-run experiment. Check_pH->Adjust_pH No Check_Reagent Was the O-Methylisourea solution prepared fresh? Check_pH->Check_Reagent Yes Success Problem Resolved Adjust_pH->Success New_Reagent Action: Prepare a fresh solution of O-Methylisourea. Re-run experiment. Check_Reagent->New_Reagent No Check_Conditions Action: Increase incubation time (e.g., to 20-30 min) or temperature (e.g., 65°C). Check_Reagent->Check_Conditions Yes New_Reagent->Success Check_Conditions->Success

Caption: Decision tree for troubleshooting incomplete guanidination reactions.

Problem 2: I'm observing modification of the N-terminus of my peptide in addition to lysine residues.
  • Question: My data suggests that guanidination is also occurring on the N-terminal α-amino group, not just the lysine ε-amino group. How can I improve specificity?

  • Answer & Protocol: While O-methylisourea is largely specific for the ε-amine of lysines, some reaction at the N-terminus can occur, especially if the α-amino group is unblocked.[4][6] The reactivity is influenced by the pKa of the α-amino group and steric factors.[5][7]

    Root Cause Analysis & Solution:

    • Strict pH Control: The pKa of an N-terminal α-amino group is typically lower than that of a lysine ε-amino group. By keeping the pH strictly within the optimal range (10.5-11.0) and avoiding excessively high pH, you can favor the deprotonation and reaction of the more basic lysine side chain.

    • Minimize Reaction Time: Use the shortest reaction time necessary for complete conversion of lysines.[4] Prolonged exposure to the reagent increases the likelihood of less-favored side reactions. Start with a time course experiment (e.g., 5, 10, 20 minutes) to find the minimum time required for your specific peptide.

Problem 3: My mass spectrum quality is poor after the reaction, with evidence of salt adduction or signal suppression.
  • Question: After performing the guanidination and quenching the reaction, my MS signal is weak and I see significant sodium or other salt adducts. What is the cause?

  • Answer & Protocol: This issue stems from the introduction of non-volatile salts into your sample, which interfere with the ionization process in the mass spectrometer.

    Root Cause Analysis & Solution:

    • Reagent and Buffer Choice: The O-Methylisourea-¹³C hydrochloride reagent itself is a salt. If you used a non-volatile base like NaOH for pH adjustment, you introduced sodium ions.

      • Solution: Always use a volatile base like ammonium hydroxide (NH₄OH) for pH adjustment, as it can be removed during sample drying.[4] The same applies to the buffer system; ammonium bicarbonate is a good choice.

    • Post-Reaction Cleanup: It is essential to remove salts and excess reagents after quenching the reaction.

      • Protocol: Post-Guanidination Desalting

        • After incubation, stop the reaction by adding an equal volume of a quenching agent like 1% (v/v) trifluoroacetic acid (TFA).[1] This will acidify the solution and protonate any remaining reactive amines.

        • Before MS analysis, desalt the sample using a C18 solid-phase extraction tip (e.g., a ZipTip) or a similar micro-extraction method.[1]

        • Elute the cleaned, guanidinated peptide directly onto the MALDI plate or into a vial for LC-MS analysis using a suitable organic solvent mixture (e.g., 50-80% acetonitrile with 0.1% TFA).

Data Summary & Recommended Protocols

For clarity, the key experimental parameters are summarized below.

ParameterRecommendationRationale & Key Considerations
Reaction pH 10.5 - 11.3 Essential for deprotonating the primary amine to its nucleophilic state.[2][4] Verify the final mixture pH.
Base for pH Adjustment Ammonium Hydroxide (NH₄OH)Volatile base that does not introduce persistent metal ion contaminants for MS analysis.[4]
Reagent Preparation Prepare solution fresh for each useO-methylisourea hydrolyzes in aqueous solution, leading to loss of reactivity.[3][4]
Incubation Temperature 37°C - 65°CHigher temperatures accelerate the reaction but should be balanced with sample stability. 65°C is common for rapid reactions.[1][4]
Incubation Time 10 - 30 minutesPeptide-dependent. Start with a shorter time and optimize if conversion is incomplete.[1][4]
Reaction Quenching Add acid (e.g., TFA, Formic Acid)Stops the reaction by protonating the amines.[1]
Post-Reaction Cleanup Mandatory (e.g., C18 ZipTip)Removes salts and excess reagents that suppress MS ionization.[1]
References
  • Hale, J. E., Butler, J. P., Knierman, M. D. (2002). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Analytical Chemistry, 74(1), 25-30. [Link]

  • Beardsley, R. L., Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry, 74(8), 1884–1890. [Link]

  • Han, H., Nho, S., Lee, A., Kim, H. S. (2010). Effects of Guanidination with Trypsin, Lys-C, or Glu-C Digestion on Mass Spectrometric Signal Intensity and Protein Sequence Coverage. Journal of the American Society for Mass Spectrometry, 21(6), 1050-1060. [Link]

  • Maga, J. A. (1981). Measurement of Available Lysine Using the Guanidination Reaction. Journal of Food Science, 46(1), 132-134. [Link]

  • Rutherfurd, S. M., et al. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 65(5), 1085–1093. [Link]

  • Carabetta, V. J., et al. (2010). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Journal of the American Society for Mass Spectrometry, 21(6), 1050–1060. [Link]

  • Rutherfurd, S. M., et al. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. PubMed. [Link]

  • Pawłowski, R., et al. (2009). Reagents for Efficient Conversion of Amines to Protected Guanidines. Synthesis, 2009(12), 2051-2057. [Link]

  • Cichowicz, D. J., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54406. [Link]

  • Chimiak, A., et al. (1975). The selectivity of amino acid and peptide amidination with O-methylisourea. PubMed. [Link]

  • Ujima, H. K. (1965). Guanidation of Amino Acids. Iowa State University Digital Repository. [Link]

  • Organic Syntheses Procedure. (n.d.). methylisourea hydrochloride. Organic Syntheses. [Link]

  • Google Patents. (n.d.). CN108047094B - Novel preparation method of O-methyl isourea methyl sulfate.

Sources

Troubleshooting

Improving reaction yield of O-Methylisourea-13C hydrochloride with proteins

Welcome to the Technical Support Center for Stable Isotope Labeling. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the guanidination of proteins and peptides using O-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Stable Isotope Labeling. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the guanidination of proteins and peptides using O-Methylisourea-13C hydrochloride (13C-OMIU HCl).

In quantitative proteomics, converting lysine to 13C-homoarginine serves a dual purpose: it introduces a stable +43 Da mass tag for multiplexed quantification, and it significantly increases the basicity of the peptide, which enhances mass spectrometry (MS) ionization efficiency[1][2]. However, achieving near-100% reaction yield requires strict control over reaction kinetics, pH, and reagent integrity.

Part 1: Mechanistic Foundations of Guanidination

To troubleshoot a failed reaction, you must first understand the causality of the chemistry. The guanidination of lysine by 13C-OMIU is a nucleophilic substitution reaction.

The master variable in this reaction is pH . The ϵ -amino group of a lysine residue has a pKa of approximately 10.5. At neutral pH, this group is protonated ( NH3+​ ) and completely unreactive[3]. To drive the reaction forward, the pH of the buffer must be raised above 10.5 to deprotonate the amine ( NH2​ ), turning it into a strong nucleophile capable of attacking the electrophilic carbon of the 13C-OMIU reagent.

Mechanism Protonated Protonated Lysine (NH3+) Unreactive Deprotonated Deprotonated Lysine (NH2) Nucleophilic Protonated->Deprotonated pH > 10.5 Product 13C-Homoarginine Stable MS Tag Deprotonated->Product + 13C-OMIU OMIU 13C-OMIU HCl Electrophile OMIU->Product Side Alpha-Amine Tagging (Side Reaction) OMIU->Side Prolonged Time or pH > 11.5

Mechanistic causality of pH and time on 13C-OMIU guanidination yield and specificity.

Part 2: Quantitative Optimization Parameters

Decades of optimization in mass mapping and proteomics have established strict boundaries for this reaction. Deviating from these parameters is the leading cause of poor yield or unwanted side reactions.

Reaction ParameterSub-optimal ConditionOptimal ConditionCausality / Impact on Yield
Buffer pH 8.6 - 9.010.5 - 11.0 At pH < 10.5, the ϵ -amino group remains protonated, reducing nucleophilicity and capping conversion yields below 60%[3].
Reagent Age > 1 hour in waterFreshly Prepared OMIU rapidly hydrolyzes in aqueous solutions to form unreactive urea. Old stock solutions cause incomplete guanidination[4].
Molar Ratio (OMIU:Lys)1.5:1100:1 to 1000:1 Low ratios fail to drive the reaction to completion. High excess ensures pseudo-first-order kinetics for >95% yield[3].
Temp & Time 25°C for 1-3 days65°C for 15-20 min Prolonged incubation at room temperature drastically increases the risk of off-target α -amino derivatization[3][5].

Part 3: Standardized High-Yield Protocol

This protocol is designed as a self-validating system . It incorporates mandatory verification checkpoints to prevent the two most common failure modes: reagent hydrolysis and poor pH control.

Workflow S1 1. Lyophilize Peptides Remove interfering buffers S2 2. Alkalization (pH 10.5 - 11.0) 100 mM NaHCO3 or NH4OH S1->S2 S3 3. Add Fresh 13C-OMIU HCl >100x Molar Excess S2->S3 S4 4. Thermal Incubation 65°C for 15-20 minutes S3->S4 S5 5. Acidic Quench Add 10% TFA (pH < 3) S4->S5 S6 6. C18 Desalting & LC-MS/MS Detect +43 Da Mass Shift S5->S6

Step-by-step workflow for high-yield 13C-OMIU guanidination of peptides.

Phase 1: Preparation & pH Validation

  • Lyophilize your tryptic peptide mixture to complete dryness. This removes residual buffering agents (like Tris or TEAB) that might interfere with alkalization.

  • Reconstitute the peptides in 10-20 µL of 100 mM Sodium Bicarbonate or 3.5 M NH4​OH [4][5].

  • Validation Checkpoint: Spot 0.5 µL of the solution onto high-resolution pH paper or use a micro-pH electrode to verify the pH is strictly between 10.5 and 11.0[4]. Adjust with 2M NaOH or NH4​OH if necessary.

Phase 2: Derivatization 4. Validation Checkpoint: Immediately prior to use, dissolve O-Methylisourea-13C hydrochloride in LC-MS grade water to a concentration of 1.0 M to 2.0 M[4][5]. Do not use pre-mixed frozen stocks. 5. Add the 13C-OMIU solution to the peptide mixture to achieve a final molar excess of at least 100:1 (OMIU to total lysine)[3]. 6. Incubate the reaction mixture at 65°C for exactly 15 to 20 minutes[5].

Phase 3: Quenching and Clean-up 7. Terminate the reaction immediately by adding 10% Trifluoroacetic acid (TFA) until the pH drops below 3.0 (typically a 1:1 v/v ratio)[5]. This protonates all remaining amines and neutralizes the reagent. 8. Desalt the sample using C18 solid-phase extraction (SPE) (e.g., ZipTip) to remove excess 13C-OMIU, salts, and urea byproducts before LC-MS/MS analysis[6].

Part 4: Troubleshooting & FAQs

Q: Why is my conversion of lysine to 13C-homoarginine incomplete (yield < 80%)? A: Incomplete guanidination is almost always a failure of pH control or reagent integrity. If the reaction pH drops below 10.5, the lysine amine remains protonated and non-nucleophilic, drastically reducing yield[3]. Furthermore, OMIU rapidly hydrolyzes in aqueous solutions to form unreactive urea[4]. Corrective Action: Always prepare 13C-OMIU immediately before use. Verify the pH of your peptide mixture is >10.5 using a micro-pH electrode before adding the reagent[4].

Q: I am observing unexpected +43 Da mass shifts on the N-terminus. How do I prevent this? A: While OMIU is highly specific for the ϵ -amino group of lysine, it can react with the α -amino group at the N-terminus if the reaction is pushed too hard. This over-derivatization occurs when the OMIU:Lys ratio is excessively high (e.g., >1000:1), the pH exceeds 11.5, or reaction times are prolonged (e.g., several days at room temperature)[3]. Corrective Action: Shift to the rapid, high-temperature protocol. Incubate at 65°C for exactly 15 to 20 minutes, and strictly quench the reaction with 10% TFA to prevent runaway kinetics[5].

Q: My LC-MS/MS signal is completely suppressed after the guanidination reaction. What went wrong? A: Signal suppression is typically caused by inadequate removal of the derivatization reagents. The reaction utilizes high concentrations of OMIU salts and alkaline buffers, which severely suppress electrospray ionization (ESI) and MALDI signals[6]. Corrective Action: Ensure rigorous C18 desalting post-quenching. If salt suppression persists (particularly if you switch from the hydrochloride salt to a sulfate salt), some researchers convert OMIU to a freebase using barium hydroxide prior to the reaction to precipitate out interfering sulfate ions[6].

Q: Does guanidination interfere with downstream enzymatic digestion? A: Yes. Converting lysine to homoarginine blocks trypsin from cleaving at that residue[1]. Trypsin will only cleave at arginine residues, generating much larger peptides. Corrective Action: If standard tryptic mass mapping is required, perform the guanidination reaction after the protein has been fully digested into peptides[4].

References

  • Quantitative Proteomics: Available Tools and Results of Collaborative Study . chromatographyonline.com.[Link]

  • Proteomics of specific treatment-related alterations in Fabry disease: A strategy to identify biological abnormalities . pnas.org.[Link]

  • Stable Isotopes for Quantitative Proteomics . ckgas.com.[Link]

  • A novel quantitative proteomics workflow by isobaric terminal labeling . sepax-tech.com.cn.[Link]

  • O-Methylisourea Can React with the α -Amino Group of Lysine: Implications for the Analysis of Reactive Lysine . acs.org.[Link]

  • Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis . nih.gov.[Link]

  • Optimization of Guanidination Procedures for MALDI Mass Mapping . acs.org.[Link]

Sources

Optimization

Minimizing hydrolysis of O-Methylisourea-13C hydrochloride in aqueous buffers

Technical Support Center: O-Methylisourea-¹³C Hydrochloride A Guide to Minimizing Hydrolysis in Aqueous Buffers for Optimal Experimental Outcomes Welcome to the technical support guide for O-Methylisourea-¹³C hydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: O-Methylisourea-¹³C Hydrochloride

A Guide to Minimizing Hydrolysis in Aqueous Buffers for Optimal Experimental Outcomes

Welcome to the technical support guide for O-Methylisourea-¹³C hydrochloride. As a Senior Application Scientist, I understand that the success of your labeling and derivatization experiments hinges on the stability and reactivity of your reagents. O-Methylisourea is a powerful tool for the guanidinylation of primary amines, most notably the ε-amino group of lysine residues in proteins and peptides. This modification is invaluable in proteomics for enhancing mass spectrometry signals. However, the inherent instability of O-Methylisourea in aqueous solutions, primarily due to hydrolysis, can lead to inconsistent results and low reaction yields.

This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to minimize the hydrolysis of O-Methylisourea-¹³C hydrochloride, ensuring the integrity of your experiments from start to finish.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling and use of O-Methylisourea-¹³C hydrochloride in aqueous environments.

Q1: What is the primary cause of O-Methylisourea-¹³C hydrochloride instability in aqueous solutions?

The principal degradation pathway for O-Methylisourea in aqueous solutions is hydrolysis.[1] In the presence of water, the O-methylisourea molecule is cleaved to form methanol and urea. Since your reagent is ¹³C-labeled, this will result in the formation of Urea-¹³C. This reaction is often accelerated by factors such as pH and temperature.[1]

Q2: How does pH critically influence both the desired reaction and the undesired hydrolysis?

This is a crucial point of experimental balance. The desired guanidinylation reaction requires an alkaline environment, typically a pH greater than 10.5.[2][3] This high pH is necessary to deprotonate the target primary amine (e.g., the ε-amino group of lysine), rendering it nucleophilic and capable of attacking the O-methylisourea.

However, these same alkaline conditions can also promote the hydrolysis of the O-methylisourea reagent itself.[1][4] Therefore, while a high pH is essential for the reaction to proceed, it also creates an environment where the reagent is less stable. This is why the timing of reagent preparation and addition is critical.

Q3: What is the optimal pH range for conducting the guanidinylation reaction?

For efficient guanidinylation, the reaction mixture should be maintained at a pH between 10 and 11.[3][4] This range ensures that a sufficient population of the target amine groups are in their unprotonated, reactive state.[1] It is strongly advised to measure the pH of the final reaction mixture after all components, including the O-Methylisourea solution, have been added.

Q4: How does temperature affect the stability and reactivity of O-Methylisourea-¹³C hydrochloride?

Temperature has a dual effect: it increases the rate of the desired guanidinylation reaction but also accelerates the rate of hydrolysis.[1] While some protocols use elevated temperatures (e.g., 65°C for 20 minutes) to drive the reaction to completion quickly[2], this also shortens the viable window before significant reagent degradation occurs. If you are experiencing low yields, consider optimizing your protocol by using a lower temperature for a longer incubation period to find the best balance between reaction efficiency and reagent stability.[1]

Q5: What are the definitive storage recommendations for both solid and dissolved O-Methylisourea-¹³C hydrochloride?

Solid Form: O-Methylisourea salts are often hygroscopic (tend to absorb moisture from the air).[1] Therefore, the solid reagent must be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5] For long-term stability, storage under an inert atmosphere like argon or nitrogen is recommended.[1]

Aqueous Solutions: The stability of O-Methylisourea in aqueous solutions is a significant concern.[1][4] The single most important practice is to prepare aqueous solutions of O-Methylisourea-¹³C hydrochloride immediately before use. [1][3] Do not prepare stock solutions for storage. If a brief delay between preparation and use is absolutely unavoidable, the solution should be kept on ice (2-8°C) for the shortest time possible.[1][4]

Q6: Which buffer systems are recommended for maintaining the correct pH during guanidinylation?

To maintain the necessary alkaline pH, buffers such as sodium carbonate or borate are suitable choices.[4] Alternatively, many protocols achieve the target pH by adding a concentrated base, such as ammonium hydroxide, directly to the reaction mixture.[2][3] For example, a common approach is to dissolve the O-Methylisourea hemisulfate salt in a mixture of water, acetonitrile, and concentrated ammonium hydroxide to achieve a final pH of ~11.[2]

Q7: How can I monitor the hydrolysis of my O-Methylisourea-¹³C hydrochloride solution?

Directly monitoring hydrolysis in a typical biochemistry lab can be challenging without specialized analytical equipment. The most reliable methods involve techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to separate and quantify the parent O-Methylisourea from its hydrolysis product, urea.[6][7]

For practical purposes, the best validation is procedural: always assume the reagent is hydrolyzing and mitigate this by preparing it fresh every time. Consistent, high-yield results from your experiments, when following a strict fresh-preparation protocol, are the best indicator that hydrolysis is being effectively minimized.

Visualizing the Degradation and Workflow

To better understand the chemical process and the ideal experimental procedure, the following diagrams have been generated.

Hydrolysis OMIU O-Methylisourea-¹³C Hydrochloride Products Hydrolysis Products OMIU->Products Hydrolysis Water H₂O (Aqueous Buffer) Water->Products Methanol Methanol Products->Methanol Urea Urea-¹³C Products->Urea

Caption: Hydrolysis pathway of O-Methylisourea-¹³C hydrochloride.

Workflow cluster_prep Reagent Preparation (Immediate Use) cluster_reaction Guanidinylation Reaction Weigh 1. Weigh solid O-Methylisourea-¹³C HCl Dissolve 2. Dissolve in pre-chilled buffer Weigh->Dissolve Vortex 3. Vortex briefly (Keep on ice) Dissolve->Vortex AddReagent 5. Immediately add fresh O-Methylisourea solution Vortex->AddReagent Add Immediately PrepareSample 4. Prepare protein/peptide sample in reaction buffer PrepareSample->AddReagent CheckpH 6. Verify final pH is 10.5 - 11.0 AddReagent->CheckpH Incubate 7. Incubate at optimal temperature CheckpH->Incubate

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Troubleshooting

Removing excess O-Methylisourea-13C hydrochloride post-reaction purification

A Guide to Removing Excess O-Methylisourea-13C Hydrochloride Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, medicinal chemists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Removing Excess O-Methylisourea-13C Hydrochloride

Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize ¹³C-labeled O-Methylisourea hydrochloride for guanidinylation reactions. We understand that while the reaction itself is robust, the subsequent purification can be challenging due to the high polarity and water solubility of the excess reagent.

This document moves beyond simple protocols to provide a troubleshooting framework. Here, we address common purification challenges in a practical Q&A format, explaining the causality behind each step to empower you to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs)
Section 1: Understanding the Challenge

Q1: Why is it critical to remove every trace of unreacted O-Methylisourea-13C hydrochloride?

Complete removal of the excess guanidinylating reagent is paramount for several reasons:

  • Downstream Reaction Integrity: Residual O-Methylisourea can react with other nucleophiles in subsequent steps, leading to unwanted side products and complicating your synthetic route.

  • Analytical Interference: The reagent can interfere with analytical characterization. In NMR, its methyl peak can obscure signals in your product's spectrum. In mass spectrometry, it can cause ion suppression or appear as an unexpected adduct, complicating data interpretation.

  • Biological Assays: For drug development professionals, any unreacted starting material can exhibit its own biological activity or toxicity, confounding screening results and leading to false positives.

  • Crystallization Inhibition: Its presence as a polar, hygroscopic impurity can significantly hinder the crystallization of your final compound.

Q2: What key properties of O-Methylisourea-13C hydrochloride dictate the purification strategy?

Understanding the reagent's physicochemical properties is the foundation for selecting an effective purification method. It is a highly polar, water-soluble solid that behaves as a salt.

PropertyValue / DescriptionImpact on Purification
Form Crystalline Solid[1][2]Can be filtered if crashed out of solution.
Molecular Weight ~111.54 g/mol (for ¹³C, non-¹⁵N version)[2][3]Relatively small, allowing for potential filtration-based removal.
Melting Point 122-132 °C (decomposes)[1][2]Not typically purified by distillation.
Solubility Highly soluble in water and methanol[4][5][6].This is the key property leveraged in aqueous extractions.
Polarity Very high[7].Dictates its behavior in chromatography, often showing little to no mobility on standard silica gel (TLC baseline) but strong retention in HILIC[7].
Hygroscopic Nature Tends to absorb moisture from the air[4].Can introduce water into your organic extracts, necessitating drying agents.
Section 2: Selecting Your Purification Method

Q3: My desired product is non-polar. What is the most straightforward purification method?

If your guanidinylated product has low polarity and is readily soluble in common water-immiscible organic solvents (e.g., ethyl acetate, dichloromethane), a simple aqueous liquid-liquid extraction is the most efficient method. The highly polar O-Methylisourea-13C hydrochloride will preferentially partition into the aqueous phase, leaving your desired product in the organic layer.

Q4: My product is also polar and has some water solubility. What are my options now?

This is the most common challenge. When both your product and the excess reagent are polar, a simple extraction is often insufficient. Your primary options are:

  • Chromatography: This is the most powerful and versatile technique for separating compounds with similar polarities.

  • Recrystallization: If your product is a solid, this method can be highly effective, provided you can identify a solvent system where the solubility of your product and the reagent differ significantly, especially with temperature changes.

Q5: How do I decide which purification route to take?

The optimal strategy depends on the specific properties of your reaction mixture and desired product. The following decision tree can guide your choice.

G start Post-Reaction Mixture product_sol Is product soluble in water-immiscible organic solvent (e.g., EtOAc, DCM)? start->product_sol extraction Perform Aqueous Liquid-Liquid Extraction product_sol->extraction  Yes polar_product Is product also highly polar/water-soluble? product_sol->polar_product  No / Poorly product_solid Is product a solid with distinct solubility profile? polar_product->product_solid  Yes chromatography Utilize Chromatographic Methods polar_product->chromatography  No recrystallize Attempt Recrystallization product_solid->recrystallize  Yes product_solid->chromatography  No chrom_options Chromatography Options chromatography->chrom_options hilichplc HILIC / Aqueous Normal-Phase (Recommended for high polarity) chrom_options->hilichplc rphplc Reversed-Phase HPLC (Polar-embedded/endcapped column) chrom_options->rphplc

Caption: Decision tree for selecting a purification strategy.
Section 3: Protocols and Troubleshooting

Q6: Can you provide a detailed protocol for an aqueous extraction workup?

Certainly. This protocol is designed to maximize the removal of water-soluble impurities like O-Methylisourea-13C hydrochloride.

Experimental Protocol: Aqueous Liquid-Liquid Extraction

  • Quench Reaction (if necessary): Ensure the reaction is complete and quenched according to your established procedure.

  • Solvent Dilution: Transfer the reaction mixture to a separatory funnel. Dilute with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to a volume that fully dissolves your product. A typical starting point is 5-10 times the initial reaction volume.

  • First Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Invert the funnel gently several times to mix, venting frequently to release any pressure. Allow the layers to separate. Drain the lower layer (the aqueous layer if using ethyl acetate, or the organic layer if using dichloromethane[8]) into a separate flask.

  • Repeat Washes: Repeat the wash with deionized water at least two more times. The high water solubility of the reagent means multiple washes are more effective than a single large-volume wash[9].

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water from the organic layer and can aid in breaking up emulsions that may have formed[10].

  • Drying: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it sit for 15-30 minutes[10]. You should see the drying agent moving freely, indicating the solution is dry.

  • Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to isolate your crude product, now significantly depleted of the excess reagent.

Q7: What are the recommended chromatographic techniques for separating my polar product from the even more polar reagent?

When your product is too polar for a simple extraction, chromatography is the answer. However, standard normal-phase (silica gel) chromatography is often ineffective, as O-Methylisourea-13C hydrochloride is so polar it will not move from the baseline[7]. Instead, consider these techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best choice. HILIC uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase rich in an organic solvent, like acetonitrile, with a smaller amount of an aqueous solvent[11][12]. In this system, more polar compounds are retained more strongly. Since O-Methylisourea-13C hydrochloride is extremely polar, it will be strongly retained, allowing your less-polar (but still polar) product to elute first. This technique is highly compatible with mass spectrometry[11].

  • Aqueous Normal-Phase Chromatography: This is a form of HILIC that uses polar bonded phases, such as an amine-functionalized silica, with reversed-phase solvents (water/acetonitrile or water/methanol)[13]. Here, water acts as the strong, eluting solvent.

  • Reversed-Phase Chromatography (RP-HPLC): While traditional C18 columns may show poor retention for both your product and the reagent, modern polar-endcapped or polar-embedded phases are designed to better retain and separate polar analytes[12][14].

Q8: Can you provide a starting protocol for HILIC purification?

This is a generic starting point. You will need to optimize it for your specific compound.

Experimental Protocol: HILIC Flash Chromatography

  • Column Selection: Choose a pre-packed HILIC column (e.g., bare silica, or a diol- or amine-bonded phase). Amine-bonded silica can be particularly effective[13].

  • Sample Preparation: Dissolve your crude reaction mixture in a small amount of a solvent mixture that is weak for HILIC conditions (e.g., 95:5 acetonitrile:water) or the initial mobile phase. If solubility is an issue, you can adsorb the sample onto a small amount of silica gel and load it dry onto the column.

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile (ACN)

    • Solvent B: Deionized Water (often with a modifier like 0.1% formic acid or ammonium acetate to improve peak shape)

  • Elution Method (Gradient):

    • Equilibrate the column with a high percentage of Solvent A (e.g., 95% A, 5% B).

    • Load your sample onto the column.

    • Run a gradient, gradually increasing the percentage of Solvent B. For example:

      • 0-2 column volumes (CV): Hold at 5% B.

      • 2-15 CV: Linear gradient from 5% B to 40% B.

      • 15-20 CV: Hold at 40% B (or until your product has eluted).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing your pure product. The O-Methylisourea-13C hydrochloride should elute very late in the gradient or remain on the column.

Q9: When and how should I use recrystallization?

Recrystallization is a powerful technique if your desired product is a solid and has a different solubility profile from O-Methylisourea-13C hydrochloride. It is particularly useful when you can find a solvent in which your product is soluble when hot but insoluble when cold, while the reagent remains soluble at all temperatures.

An established procedure for recrystallizing the reagent itself is from boiling methanol[4]. This provides a clue: if your product is poorly soluble in methanol, you could potentially use methanol to wash the reagent away from your crude solid product.

Experimental Protocol: Purification by Recrystallization

  • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points to find a suitable recrystallization solvent.

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid[15].

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. If your product is colored, you can add a small amount of activated charcoal to the hot solution and then filter it to remove colored impurities[15].

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield[15].

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Q10: My purification isn't working. What are some common troubleshooting steps?

ProblemPossible Cause(s)Suggested Solution(s)
Reagent still present after aqueous extraction. 1. Insufficient number of washes. 2. Product is partially water-soluble, pulling some reagent back into the organic phase. 3. Emulsion formation trapping the reagent.1. Increase the number of aqueous washes to 4-5. 2. Use a brine wash as the final step to decrease the water content in the organic layer[10]. 3. If an emulsion forms, try adding more brine or filtering the mixture through a pad of Celite.
Product and reagent co-elute during chromatography. 1. The chosen chromatography mode (e.g., RP-C18) does not have enough selectivity for these polar compounds. 2. The gradient is too steep.1. Switch to HILIC, which is designed for separating highly polar compounds[11][12]. 2. Make the elution gradient shallower to increase the separation between peaks.
Product fails to crystallize. 1. Too much solvent was used during recrystallization. 2. Oily impurities (including the reagent) are inhibiting crystal lattice formation. 3. The solution is not sufficiently saturated.1. Gently evaporate some of the solvent to increase concentration[15]. 2. Try triturating the crude oil with a solvent in which your product is insoluble but the impurities are soluble. 3. Add a seed crystal of your pure product or scratch the inside of the flask[15].
Section 4: Verifying Complete Removal

Q11: How can I be certain all the O-Methylisourea-13C hydrochloride is gone?

Never assume a purification was successful without analytical confirmation.

  • Thin-Layer Chromatography (TLC): This is a quick and easy first check. O-Methylisourea-13C hydrochloride is very polar and will remain at the baseline (Rf = 0) in many common organic solvent systems (e.g., ethyl acetate/hexanes)[7]. The disappearance of this baseline spot in your purified product lane is a strong indicator of its removal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The reagent has a characteristic singlet for the O-CH₃ protons[7]. In your purified product's spectrum, this peak should be completely absent. The ¹³C label will not affect the ¹H spectrum in a standard experiment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most sensitive technique. An LC-MS analysis of your final compound can detect even trace amounts of the reagent by monitoring for its specific mass-to-charge ratio (m/z)[16][17].

References
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • Organic Syntheses. (n.d.). Methylisourea hydrochloride. Org. Synth. 1947, 27, 56. [Link]

  • Grote, Z., Vaskovic, D., Stasyuk, A. J., & Vicha, R. (2018). 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects. The Journal of Physical Chemistry B, 122(27), 6975–6988. [Link]

  • Biotage. (2023). How best to extract reaction products from high boiling solvents. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). About Workup. [Link]

  • ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?[Link]

  • Pahm, A. A., et al. (2008). A preliminary study on the length of incubation needed to maximize guanidination of lysine in... Animal Feed Science and Technology.
  • Journal of Organic Chemistry. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
  • Armarego, W. L. F., & Chai, C. L. L. (2009).
  • National Center for Biotechnology Information. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2014). How can we isolate highly polar compounds (organic) from an aqueous extract of shillajit?[Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN102432506A - Synthetic method of O-methylisourea.
  • Rutherfurd, S. M., et al. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 65(5), 1154–1160. [Link]

  • National Center for Biotechnology Information. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. PubMed. [Link]

  • Google Patents. (n.d.).
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - O-Methylisourea hydrochloride. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents. [Link]

  • The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions. YouTube.
  • ACS Publications. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry. [Link]

  • Google Patents. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 7: Analytical Methods.
  • DIGIBUG Principal. (2021). The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. International Journal of Molecular Sciences. [Link]

Sources

Optimization

Technical Support Center: O-Methylisourea-¹³C Hydrochloride Peptide Labeling

Welcome to the technical support guide for peptide labeling using O-Methylisourea-¹³C hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for peptide labeling using O-Methylisourea-¹³C hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your labeling experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success from the start.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of O-Methylisourea-¹³C hydrochloride.

Q1: What is the primary application of O-Methylisourea-¹³C hydrochloride in peptide research?

O-Methylisourea-¹³C hydrochloride is primarily used for the guanidinylation of primary amines in peptides, specifically the ε-amino group of lysine residues and the N-terminal α-amino group.[1][2] This reaction converts lysine into its more basic analog, homoarginine, incorporating a stable ¹³C isotope label. This is particularly useful for quantitative proteomics studies using mass spectrometry, as it introduces a defined mass shift for labeled peptides.

Q2: What is the mechanism of the guanidinylation reaction?

The reaction involves the nucleophilic attack of a deprotonated primary amine (from a lysine side chain or N-terminus) on the carbon atom of O-Methylisourea.[3] This process is pH-dependent, as the amine must be in its unprotonated, nucleophilic state to react.[2][4] The reaction proceeds through a tetrahedral intermediate, ultimately leading to the formation of a guanidinium group on the peptide and the release of methanol.

Guanidinylation

Caption: A step-by-step guide to troubleshooting low labeling efficiency.

Problem 2: Non-Specific Labeling and Side Reactions

While the guanidinylation reaction is largely specific for primary amines, side reactions can occur, leading to undesired modifications and heterogeneity in the final product.

Root Causes:

  • Reaction with α-Amino Groups: O-Methylisourea can react with the N-terminal α-amino group in addition to the ε-amino group of lysine. [5][6]This may or may not be a desired outcome depending on the experimental design.

  • Modification of Other Residues: Under certain conditions, minor reactivity with the side chains of other amino acids like serine, threonine, or tyrosine can occur, although this is less common.

  • Guanidinylation as a Chain Terminator: In solid-phase peptide synthesis (SPPS), some coupling reagents can cause guanidinylation of the N-terminus, which acts as an irreversible capping, terminating chain elongation. [7] Solutions & Mitigation Strategies:

  • Controlling N-terminal Labeling: The pKa of the N-terminal α-amino group is typically lower than that of the lysine ε-amino group. Fine-tuning the pH can sometimes favor the modification of one over the other, although complete specificity is difficult to achieve. [5]If only lysine modification is desired, protecting the N-terminus prior to the guanidinylation reaction is the most effective strategy.

  • Characterize the Product Thoroughly: Use high-resolution mass spectrometry and tandem MS (MS/MS) to confirm the site(s) of labeling and identify any unexpected mass shifts that could indicate side reactions.

  • Optimize Coupling Chemistry in SPPS: When synthesizing peptides, if N-terminal guanidinylation by coupling reagents (like HBTU/HATU) is a concern, pre-activating the amino acid before adding it to the resin can minimize this side reaction. [7][8]

Concluding Remarks

Achieving successful and reproducible peptide labeling with O-Methylisourea-¹³C hydrochloride requires a systematic approach to optimizing reaction conditions. By carefully considering the molar ratio, pH, and potential for side reactions, researchers can effectively utilize this powerful tool for quantitative proteomics and other applications. Always validate your final product thoroughly to ensure the integrity of your results.

References

  • Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(9), 1887-1895. [Link]

  • Ten Have, S., et al. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 65(5), 1146-1154. [Link]

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry, 74(8), 1884-1890. [Link]

  • Pahm, A. A., et al. (2011). A preliminary study on the length of incubation needed to maximize guanidination of lysine in maize distillers dried grains with solubles and in ileal digesta from pigs. Animal Feed Science and Technology, 163(2-4), 226-230. [Link]

  • ResearchGate. Generic synthetic reaction scheme. [Link]

  • Molecular Devices. Optimizing the labeling of proteins. [Link]

  • Organic Syntheses. Methylisourea hydrochloride. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Ten Have, S., et al. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. PubMed. [Link]

  • ResearchGate. Has anyone encountered problems with peptide nucleic acid (PNA) synthesis and guanidine species formation? [Link]

  • On Pattison. Troubleshooting Low Yield in Peptide Synthesis. [Link]

  • ACS Publications. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. [Link]

  • ResearchGate. How to optimize conditions for labeling of a hydrophobic peptide with Cy3(5)-maleimide dye? [Link]

  • Wojciechowska, H., Zgoda, W., & Borowski, E. (1982). The selectivity of amino acid and peptide amidination with O-methylisourea. Acta biochimica Polonica, 29(3-4), 197–204. [Link]

Sources

Reference Data & Comparative Studies

Validation

O-Methylisourea-13C hydrochloride vs unlabeled O-methylisourea in mass spectrometry

Advanced Application Guide: O-Methylisourea-13C Hydrochloride vs. Unlabeled O-Methylisourea in Quantitative Mass Spectrometry Executive Summary & Mechanistic Causality In modern mass spectrometry (MS)-based proteomics, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Guide: O-Methylisourea-13C Hydrochloride vs. Unlabeled O-Methylisourea in Quantitative Mass Spectrometry

Executive Summary & Mechanistic Causality

In modern mass spectrometry (MS)-based proteomics, the ionization efficiency of peptides directly dictates the depth and accuracy of protein identification and quantification. Tryptic digestion yields peptides terminating in either arginine or lysine. However, lysine-terminated peptides exhibit significantly lower gas-phase basicity and proton affinity compared to their arginine-terminated counterparts, leading to suppressed signals in Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) MS[1].

To overcome this "arginine effect," researchers utilize chemical derivatization via guanidination . By reacting the ϵ -amino group of lysine with O-methylisourea at an alkaline pH, lysine is converted into homoarginine[2]. This transformation dramatically increases the peptide's basicity, enhancing detection sensitivity by 5- to 15-fold[2].

When transitioning from qualitative identification to relative quantification, the choice of reagent becomes critical. This guide objectively compares unlabeled O-methylisourea with its stable isotope-labeled counterpart, O-Methylisourea-13C hydrochloride , detailing their distinct roles in Mass-Coded Abundance Tagging (MCAT) and stable isotope labeling by derivatization (SILD)[3].

G Lys Tryptic Peptide (C-terminal Lysine) Homoarg Homoarginine-terminated Peptide Lys->Homoarg + Reagent Reagent O-Methylisourea (pH 10.5 - 11.0) Reagent->Homoarg Benefit Increased Gas-Phase Basicity (5-15x MS Signal Boost) Homoarg->Benefit Arginine Effect

Mechanism of lysine guanidination and the resulting MS signal enhancement.

Comparative Profiling: Unlabeled vs. 13C-Labeled Reagents

Both reagents share identical chemical reactivity, ensuring that differentially labeled peptides co-elute precisely during reverse-phase liquid chromatography (LC)[4]. This co-elution is a massive advantage over deuterium-labeled tags, which often suffer from chromatographic shifts.

The primary divergence lies in their mass signatures. Unlabeled O-methylisourea adds an amidino group ( −C(NH)NH2​ ), resulting in a mass shift of +42.02 Da[3]. The 13C-labeled variant incorporates a heavy carbon isotope ( ), yielding a mass shift of +43.03 Da[5].

Quantitative Data Summary
FeatureUnlabeled O-MethylisoureaO-Methylisourea-13C Hydrochloride
Primary Application Signal enhancement, Peptide Mass Fingerprinting (PMF)Relative quantification (MCAT), Multiplexing
Target Residue ϵ -amino group of Lysine ϵ -amino group of Lysine
Mass Shift per Lysine +42.02 Da+43.03 Da
Isotopic Purity Natural Abundance 99 atom % 13 C[5]
Relative Mass Difference Baseline (Light)+1.003 Da (Heavy)[5]
Chromatographic Shift NoneNone (Co-elutes perfectly with Light)[4]
MS Resolution Req. Standard (Low-to-High Res)High-Res (Orbitrap/TOF) to resolve 1 Da isotopic envelopes

Expert Insight: While a 1 Da mass difference per lysine is sufficient for modern high-resolution mass spectrometers, researchers analyzing complex, high-mass peptides sometimes utilize the 13C,15N2​ variant (+3 Da shift) to widen the gap between isotopic clusters[1]. However, the single 13C label remains highly economical and effective for standard tryptic MCAT workflows where high-resolution MS1 scanning is employed.

Experimental Protocol: Mass-Coded Abundance Tagging (MCAT)

The following self-validating protocol details the parallel derivatization of two biological states (e.g., Control vs. Treated) using both the unlabeled and 13C-labeled reagents.

Critical Causality Check: The reaction must be buffered to pH 10.5. At this highly alkaline pH, the N-terminal α -amino groups of the peptides remain largely unprotonated and unreactive, ensuring the reaction is strictly selective for the ϵ -amino group of lysine[6].

Reagent Preparation
  • Light Reagent: Dissolve unlabeled O-methylisourea hydrochloride in LC-MS grade water to a concentration of 0.5 M.

  • Heavy Reagent: Dissolve O-Methylisourea-13C hydrochloride in LC-MS grade water to a concentration of 0.5 M.

  • Buffer: Adjust both solutions to pH 10.5 - 11.0 using ammonium hydroxide ( NH4​OH )[1].

Step-by-Step Derivatization Workflow
  • Digestion: Digest 10–50 µg of protein from State A (Control) and State B (Treated) using sequencing-grade Trypsin. Dry the resulting peptides in a vacuum centrifuge.

  • Labeling State A (Light): Resuspend the dried Control peptides in 10 µL of the pH-adjusted Unlabeled O-methylisourea solution.

  • Labeling State B (Heavy): Resuspend the dried Treated peptides in 10 µL of the pH-adjusted 13C-Labeled O-methylisourea solution.

  • Incubation: Incubate both reactions independently at 65 °C for 20 minutes (or room temperature overnight)[6].

  • Quenching: Halt the reaction by adding an equal volume (10 µL) of 1% (v/v) aqueous Trifluoroacetic acid (TFA) to drop the pH[1].

  • Pooling: Combine the Light and Heavy derivatized samples at an exact 1:1 volumetric ratio.

  • Desalting: Desalt the pooled mixture using a C18 ZipTip or solid-phase extraction (SPE) column to remove excess salts and unreacted O-methylisourea prior to MS injection[1]. (Note: If using the barium hydroxide "freebase" method, this desalting step can be bypassed[2]).

G SampleA State A (Control) Tryptic Peptides Light Unlabeled O-Methylisourea (pH 11.0, 65°C) SampleA->Light SampleB State B (Treated) Tryptic Peptides Heavy 13C O-Methylisourea (pH 11.0, 65°C) SampleB->Heavy Quench Quench with 1% TFA Light->Quench Heavy->Quench Pool Pool 1:1 Ratio & Desalt Quench->Pool LCMS LC-MS/MS Analysis (Quantification via MS1) Pool->LCMS

Quantitative MCAT workflow using light and 13C-heavy O-methylisourea derivatization.

Data Interpretation: Decoding the Spectra

When analyzing the pooled sample via LC-MS/MS, the chemical indistinguishability of the tags ensures that sister peptides (Light and Heavy) elute simultaneously.

MS1 (Precursor Ion) Quantification

In the full-scan MS1 spectrum, a tryptic peptide containing a single C-terminal lysine will appear as a distinct doublet separated by exactly 1.003/z Th (where z is the charge state)[4].

  • The ratio of the area under the curve (AUC) for the Light peak vs. the Heavy peak directly corresponds to the relative abundance of the parent protein in State A vs. State B[7].

  • Peptides terminating in Arginine will not be labeled and will appear as singlets, serving as internal normalization controls for global protein loading.

MS2 (Fragmentation) Sequencing

During Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the location of the mass tag provides sequence-specific intelligence:

  • y-ion series: Because the derivatization occurs on the C-terminal lysine, all resulting y-ions will retain the tag. Consequently, y-ions will appear as doublets separated by 1 Da[8].

  • b-ion series: Conversely, b-ions (which extend from the N-terminus and lack the C-terminal lysine) will not carry the tag and will appear as single peaks[7].

  • This predictable fragmentation logic drastically simplifies de novo sequencing and reduces false discovery rates in database searches[8].

References

  • Source: Analytical Chemistry (ACS Publications)
  • Source: PubMed Central (NIH)
  • Proteomics of specific treatment-related alterations in Fabry disease: A strategy to identify biological abnormalities Source: PNAS URL
  • Quantitative Proteomics: Available Tools and Results of Collaborative Study Source: Chromatography Online URL
  • O-Methylisourea-13C Hydrochloride Product Specifications Source: Sigma-Aldrich URL

Sources

Comparative

Comparative Guide: ^13^C vs. ^15^N-Labeled O-Methylisourea Labeling Efficiency in Quantitative Proteomics

Executive Summary In mass spectrometry (MS)-based quantitative proteomics, chemical derivatization via guanidination is a powerful technique to enhance the ionization efficiency of lysine-terminating peptides. By convert...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In mass spectrometry (MS)-based quantitative proteomics, chemical derivatization via guanidination is a powerful technique to enhance the ionization efficiency of lysine-terminating peptides. By converting lysine to homoarginine using O-Methylisourea (OMIU) , researchers exploit the "arginine effect" to dramatically boost MALDI-TOF MS sensitivity.

When multiplexing samples for relative quantification, stable isotope-labeled variants—specifically ^13^C-OMIU and ^15^N-OMIU (typically synthesized as ^15^N2-OMIU)—are deployed [1]. This guide objectively compares the labeling efficiency, mechanistic behavior, and experimental handling of ^13^C- and ^15^N-labeled OMIU, providing a self-validating protocol for drug development professionals and analytical scientists.

Mechanistic Grounding: The Causality of Guanidination

To understand labeling efficiency, we must first examine the reaction mechanics. Guanidination is an alkylation reaction where the electrophilic carbon of O-methylisourea is attacked by a nucleophile.

  • The pH Imperative: The reaction mandates a highly alkaline environment (pH 10.5 – 11.0). The causality here is rooted in pKa: the ε-amino group of a lysine residue has a pKa of ~10.5. It must be deprotonated to act as a potent nucleophile.

  • Selectivity: Under these conditions, OMIU is highly selective for the ε-amino group of lysine over the α-amino N-terminus, allowing researchers to reserve the N-terminus for orthogonal labeling strategies (e.g., TMT or iTRAQ) [2].

Mechanism Lys Lysine Residue (ε-NH3+) Deprot Deprotonation pH > 10.5 Lys->Deprot LysActive Active Lysine (ε-NH2) Deprot->LysActive pKa ~10.5 Homoarginine Homoarginine (Isotope Labeled) LysActive->Homoarginine Nucleophilic Attack OMIU 13C / 15N OMIU Reagent OMIU->Homoarginine Isourea Transfer

Chemical mechanism of lysine guanidination via stable isotope-labeled O-Methylisourea.

Labeling Efficiency: ^13^C vs. ^15^N Isotopes

A frequent concern in isotopic labeling is whether the choice of isotope alters reaction kinetics (the Kinetic Isotope Effect, KIE) or downstream chromatographic behavior.

  • Kinetic Isotope Effect (KIE): The substitution of ^12^C with ^13^C, or ^14^N with ^15^N, occurs at the isourea carbon or the terminal nitrogens. Because the mass difference is proportionally small compared to the total atomic mass (unlike Hydrogen vs. Deuterium), the primary and secondary kinetic isotope effects are chemically negligible. Both ^13^C-OMIU and ^15^N-OMIU exhibit identical, near-quantitative labeling efficiencies (>98%) when the reaction is driven to completion.

  • Chromatographic Co-elution: Unlike deuterium-labeled reagents (^2^H), which often exhibit retention time shifts in reversed-phase liquid chromatography (LC) due to altered lipophilicity, ^13^C and ^15^N labels co-elute perfectly with their light counterparts [3]. This ensures accurate MS1 peak integration for relative quantification.

Comparative Performance Data
Parameter^13^C-O-Methylisourea^15^N2-O-MethylisoureaLight O-Methylisourea (Unlabeled)
Isotopic Mass Shift +43.02 Da+44.02 Da+42.02 Da
Labeling Efficiency > 98%> 98%> 98%
Kinetic Isotope Effect NegligibleNegligibleN/A
LC Retention Shift None (Co-elutes)None (Co-elutes)Co-elutes
Optimal Reaction pH 10.5 – 11.010.5 – 11.010.5 – 11.0
MS/MS Reporter Ions Retains ^13^C in y-ionsRetains ^15^N in y-ionsStandard y-ions

Experimental Methodology: Self-Validating Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . By calculating the ratio of unmodified lysine peaks to mass-shifted homoarginine peaks in the final MS spectra, researchers can internally verify the absolute labeling efficiency.

Note: Standard OMIU hemisulfate introduces sulfate salts that suppress MS signals and require tedious C18 desalting. We recommend converting the reagent to OMIU freebase prior to labeling to streamline the workflow [4].

Step-by-Step Guanidination Workflow

Step 1: Preparation of OMIU Freebase (Salt Removal)

  • Dissolve 100 mg of ^13^C-OMIU or ^15^N2-OMIU hemisulfate in 1 mL of LC-MS grade water.

  • Add an equimolar amount of Barium Hydroxide (Ba(OH)2).

  • Causality: The sulfate reacts with barium to form Barium Sulfate (BaSO4), a highly insoluble precipitate.

  • Centrifuge at 14,000 x g for 10 minutes. Extract the supernatant containing the OMIU freebase.

Step 2: Peptide Preparation & Buffering

  • Resuspend tryptic peptides (up to 50 µg) in 20 µL of 0.5 M Sodium Carbonate buffer.

  • Verify the pH is strictly between 10.5 and 11.0 using micro-pH paper. If the pH drops below 10.0, the ε-amino group remains protonated, and labeling efficiency will plummet.

Step 3: Parallel Isotope Labeling

  • Add 10 µL of the ^13^C-OMIU freebase solution to Sample A.

  • Add 10 µL of the ^15^N2-OMIU freebase solution to Sample B.

  • Incubate both samples at 37°C for 2 hours.

Step 4: Quenching & Pooling

  • Quench the reaction by adding 10% Trifluoroacetic acid (TFA) until the pH drops below 3.0. Causality: Acidification protonates the remaining unreacted lysine residues and degrades excess OMIU, halting the reaction instantly.

  • Pool Sample A and Sample B in a 1:1 ratio.

Step 5: MS Analysis & Internal Validation

  • Spot directly onto a MALDI target plate (if using freebase) or analyze via LC-MS/MS.

  • Validation Metric: Scan the MS1 spectra for the presence of unmodified peptide masses. A successful reaction will show <2% intensity for unmodified peaks, validating >98% labeling efficiency for both ^13^C and ^15^N channels.

Workflow cluster_0 Parallel Isotopic Guanidination (pH 10.5 - 11.0) A Protein Extraction & Tryptic Digestion B1 Sample A + 13C-OMIU (+43 Da) A->B1 B2 Sample B + 15N2-OMIU (+44 Da) A->B2 C Quench Reaction (TFA) & Pool Samples B1->C B2->C D Direct spotting (Freebase) or C18 Desalting C->D E MALDI-TOF / LC-MS/MS Quantitative Analysis D->E

Experimental workflow for multiplexed quantitative proteomics using isotopic O-Methylisourea.

Conclusion

Both ^13^C-O-Methylisourea and ^15^N-O-Methylisourea provide exceptional, statistically indistinguishable labeling efficiencies (>98%) for the guanidination of lysine residues. The choice between the two should be dictated entirely by the desired mass shift (+43 Da vs. +44 Da) required to avoid isobaric interference in your specific MS1/MS2 acquisition windows, rather than concerns over chemical reactivity or chromatographic bias.

References

  • Title: Guanidino Labeling Derivatization Strategy for Global Characterization of Peptide Mixtures by Liquid Chromatography Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Quantitative Proteomics: Available Tools and Results of Collaborative Study Source: Chromatography Online URL: [Link]

  • Title: NHS-Ester Tandem Labeling in One Pot Enables 48-Plex Quantitative Proteomics Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis Source: PubMed Central (PMC) / NIH URL: [Link]

Validation

Validation of 13C guanidination efficiency by MALDI-TOF mass spectrometry

Validation of 13C-Guanidination Efficiency by MALDI-TOF Mass Spectrometry: A Comparative Guide for Quantitative Proteomics In the landscape of mass spectrometry-based proteomics, Matrix-Assisted Laser Desorption/Ionizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of 13C-Guanidination Efficiency by MALDI-TOF Mass Spectrometry: A Comparative Guide for Quantitative Proteomics

In the landscape of mass spectrometry-based proteomics, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS remains a cornerstone for high-throughput peptide mass fingerprinting and quantitation. However, researchers consistently encounter a fundamental ionization bias: tryptic peptides terminating in arginine ionize significantly better than those terminating in lysine. This phenomenon, known as the "Arginine Effect," is driven by the exceptionally high gas-phase basicity of the arginine guanidino group [1].

To overcome this bias and simultaneously enable relative quantitation, 13C-Guanidination using 13C-O-methylisourea (13C-OMIU) has emerged as a powerful derivatization strategy. This guide provides an objective comparison of 13C-guanidination against alternative labeling methods, detailing the mechanistic causality behind the reaction, and offering a self-validating protocol to ensure >98% labeling efficiency.

Mechanistic Grounding: The "Arginine Effect" and 13C-Labeling

Guanidination chemically converts the ε-amino group of lysine residues into homoarginine, an arginine analog [2]. By shifting the functionality of lysine to mirror arginine, researchers observe a 5- to 15-fold increase in the MALDI-TOF signal intensity for lysine-terminated peptides [1].

While standard (12C) O-methylisourea adds a +42.0218 Da mass shift, utilizing 13C-O-methylisourea introduces a stable heavy isotope, resulting in a +43.0251 Da shift [4]. This precise 1.0033 Da mass differential per lysine residue allows researchers to pool "Light" (12C) and "Heavy" (13C) treated samples. The relative abundance of the proteins can then be quantified directly in the MS1 spectrum by comparing the isotopic envelope ratios, effectively turning a signal-enhancing derivatization into a robust quantitative tool [4].

Mechanism Lys Lysine-Terminated Peptide (Low MALDI Ionization) HomoArg 13C-Homoarginine Peptide (+43.025 Da Shift) Lys->HomoArg Nucleophilic Attack (ε-amino group) Reagent 13C-O-Methylisourea (pH > 10.5) Reagent->HomoArg Donates 13C-Amidinyl Group Benefit Enhanced Gas-Phase Basicity (5-15x Signal Boost) HomoArg->Benefit 'Arginine Effect' in MS

Fig 1. Chemical mechanism of 13C-guanidination enhancing MALDI-TOF ionization efficiency.

Objective Performance Comparison

When designing a quantitative proteomics workflow, the choice of labeling reagent directly impacts data quality. Below is an objective comparison of 13C-Guanidination versus industry-standard alternatives.

Labeling StrategyPrimary ReagentMass Shift per Site (Da)MALDI-TOF Signal ImpactQuantitation LevelCost & Complexity
13C-Guanidination 13C-O-Methylisourea+43.025 (Heavy)5–15x Enhancement MS1 (Isotopic spacing)Low / Simple
Standard Guanidination 12C-O-Methylisourea+42.022 (Light)5–15x Enhancement None (Qualitative only)Low / Simple
Isobaric Tagging TMT / iTRAQVariable (e.g., +229)Often Suppressed (Bulky tags)MS2 (Reporter ions)High / Complex
Reductive Amination Formaldehyde + Cyanoborohydride+28 (Light) / +32 (Heavy)Neutral to Slight DecreaseMS1 (4 Da spacing)Low / Moderate

Key Takeaway: While isobaric tags (TMT/iTRAQ) are the gold standard for ESI-LC-MS/MS, their bulky nature often suppresses ionization in MALDI-TOF. 13C-Guanidination is uniquely suited for MALDI platforms because it is the only quantitative label that actively enhances ionization efficiency [2].

Self-Validating Experimental Protocol: The Freebase Workflow

A critical failure point in traditional guanidination is the use of O-methylisourea hemisulfate. The residual sulfate and high concentrations of ammonium hydroxide required for the reaction cause severe ion suppression in MALDI-TOF [2]. Subsequent desalting (e.g., via C18 ZipTips) leads to the loss of hydrophilic peptides.

To ensure a self-validating, loss-free system, this protocol utilizes a freebase conversion step prior to labeling. By reacting the hemisulfate salt with barium hydroxide, sulfate is precipitated as insoluble BaSO4. The resulting salt-free reagent can be spotted directly onto the MALDI target [2].

Step 1: Preparation of 13C-OMIU Freebase

Causality: Removing sulfate ions prevents MALDI signal suppression and bypasses the need for post-reaction desalting.

  • Dissolve 50 mg of 13C-O-methylisourea hemisulfate in 50 µL of LC-MS grade water.

  • Add the solution to an equimolar amount of Barium Hydroxide octahydrate (Ba(OH)2·8H2O). Note: Ensure a strict 1:1 mol/mol ratio of barium to sulfate to prevent excess barium contamination.

  • Pulse vortex for 10 minutes at room temperature.

  • Centrifuge at 20,000 x g for 5 minutes at 4°C to pellet the BaSO4 precipitate.

  • Carefully extract the supernatant. This is your ~8M salt-free 13C-OMIU freebase reagent.

Step 2: Peptide Derivatization

Causality: The ε-amino group of lysine has a pKa of ~10.5. The reaction must be highly alkaline to ensure the amine is deprotonated and nucleophilic [3].

  • Dry down your tryptic peptide sample (approx. 1–10 µg) in a SpeedVac.

  • Resuspend the peptides in 5 µL of the 13C-OMIU freebase solution. The intrinsic pH of the freebase will naturally exceed 10.5.

  • Incubate the reaction at 65°C for 20 minutes . Causality: Elevated temperature accelerates the reaction to completion, minimizing the risk of side reactions (such as N-terminal labeling) that frequently occur during traditional overnight incubations [3].

  • Quench the reaction by adding 10 µL of 1% Trifluoroacetic acid (TFA) to lower the pH below 4.0, protonating the amines and halting nucleophilic attack.

Step 3: MALDI-TOF MS Acquisition
  • Mix 1 µL of the quenched sample with 1 µL of α-Cyano-4-hydroxycinnamic acid (CHCA) matrix.

  • Spot 1 µL of the mixture directly onto the MALDI target plate and allow it to co-crystallize.

  • Acquire spectra in positive ion reflectron mode.

Workflow S1 Control Sample (Proteome) D1 Tryptic Digestion S1->D1 S2 Treated Sample (Proteome) D2 Tryptic Digestion S2->D2 L1 Light Guanidination (12C-OMIU, +42 Da) D1->L1 L2 Heavy Guanidination (13C-OMIU, +43 Da) D2->L2 Mix Pool Samples (1:1 Ratio) L1->Mix L2->Mix MS MALDI-TOF MS Analysis & Quantitation Mix->MS

Fig 2. Workflow for stable isotope guanidination and MALDI-TOF MS relative quantitation.

Data Interpretation: Validating Guanidination Efficiency

To trust the quantitative readout, the derivatization must be near-exhaustive. The protocol acts as a self-validating system: the mass spectra inherently display the success or failure of the reaction.

1. Calculating Conversion Efficiency: Locate a known lysine-terminated peptide in your spectrum. Calculate the efficiency using the peak intensities (or Area Under the Curve) of the monoisotopic masses:

Efficiency (%) =[ Intensity(M + 43.025) / (Intensity(M) + Intensity(M + 43.025)) ] × 100

A successful reaction will yield an efficiency of >98% , characterized by the complete disappearance of the native peptide peak (M).

2. Troubleshooting Side Reactions (Over-labeling): O-methylisourea is highly specific for the ε-amine of lysine. However, if the reaction is left too long or the pH drops, the less basic N-terminal α-amine (particularly N-terminal glycines) may also become guanidinated [3].

  • Diagnostic Marker: Look for a mass shift of +86.05 Da (+43.025 x 2).

  • Correction: If double-labeling is observed, reduce the incubation time at 65°C from 20 minutes to 15 minutes.

By leveraging 13C-guanidination, researchers can effectively neutralize the ionization disparities inherent to tryptic digests, unlocking highly sensitive, multiplexed quantitative proteomics directly on MALDI-TOF platforms.

References

  • BenchChem. "A Researcher's Guide to Guanidinylation Reagents in Proteomics." Benchchem.com.
  • Beardsley, R. L., & Reilly, J. P. "Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis.
  • Beardsley, R. L., Karty, J. A., & Reilly, J. P. "Optimization of Guanidination Procedures for MALDI Mass Mapping.
  • Longdom Publishing.
Comparative

A Researcher's Guide to NMR Spectra Comparison of O-Methylisourea-¹³C Hydrochloride Labeled Peptides

Executive Summary In the intricate world of structural biology and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pillar for elucidating the structure, dynamics, and interactions of peptides...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the intricate world of structural biology and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pillar for elucidating the structure, dynamics, and interactions of peptides in solution.[1][2][3] However, the inherent complexity of peptide spectra, arising from extensive signal overlap and the low natural abundance of key NMR-active nuclei like ¹³C and ¹⁵N, presents a significant hurdle.[2][4][5] This guide provides an in-depth analysis of a powerful post-synthetic modification technique: the specific labeling of lysine residues with O-Methylisourea-¹³C hydrochloride. Through this process, the primary amine of a lysine side chain is converted into a ¹³C-labeled homoarginine, introducing a unique NMR probe into a biologically significant region of the peptide. We will objectively compare this method with other common labeling strategies, supported by experimental data and protocols, to empower researchers in making informed decisions for their spectroscopic studies.

The Imperative of Isotopic Labeling in Peptide NMR

NMR spectroscopy's ability to characterize molecules in a near-native solution state is unparalleled.[1] For peptides, this means we can map binding interfaces, track conformational changes, and understand dynamic processes at an atomic level. The primary challenge, however, is resolving the signals from individual atoms. A typical peptide yields a proton (¹H) NMR spectrum where many signals are crowded into a narrow chemical shift range, making unambiguous assignment difficult.

This is where isotopic labeling becomes indispensable. By strategically enriching a peptide with NMR-active isotopes like ¹³C (natural abundance ~1.1%) and ¹⁵N (natural abundance ~0.4%), we can leverage multidimensional heteronuclear NMR experiments.[4][6][7] These experiments spread the signals across additional dimensions, dramatically improving resolution and enabling the assignment and analysis of complex structures.[4][8]

The lysine side chain, with its terminal primary amine (ε-amino group), is a frequent participant in crucial molecular interactions, including salt bridges and hydrogen bonds, which are fundamental to a peptide's biological function. Modifying this specific site with a ¹³C label provides a powerful probe to study these very interactions.

Deep Dive: Guanidinylation with O-Methylisourea-¹³C Hydrochloride

The conversion of a lysine residue to a homoarginine residue via guanidinylation is a well-established biochemical tool.[9][10] Using the ¹³C-labeled version of the reagent, O-Methylisourea-¹³C hydrochloride, transforms this chemical modification into a precise NMR reporting tool.

The Chemical Transformation

The reaction involves the nucleophilic attack of the deprotonated ε-amino group of a lysine residue on the ¹³C-labeled carbon of O-Methylisourea. This process results in the formation of a ¹³C-labeled guanidinium group at the terminus of the lysine side chain, effectively converting the lysine into a homoarginine analog. The guanidinium group, like that of a natural arginine, is perpetually positively charged at physiological pH, a feature that is often critical for maintaining the peptide's biological activity.[11][12]

Guanidinylation Reaction cluster_reactants Reactants cluster_products Products Peptide_Lys Peptide-Lysine (...-CH₂-CH₂-CH₂-CH₂-NH₂) Reaction_Step + Peptide_Lys->Reaction_Step Reagent O-Methylisourea-¹³C Hydrochloride Reagent->Reaction_Step Peptide_hArg Peptide-Homoarginine (...-CH₂-CH₂-CH₂-CH₂-NH-C(=NH₂⁺)-NH₂) = ¹³C label Methanol Methanol (CH₃OH) Reaction_Step->Peptide_hArg Reaction_Step->Methanol

Caption: Chemical conversion of a lysine residue to a ¹³C-labeled homoarginine.

The NMR Advantage

The key benefit of this labeling strategy lies in the unique properties of the introduced ¹³C-guanidinium carbon:

  • Distinct Chemical Shift: The ¹³C chemical shift of the guanidinium carbon typically appears around 157-159 ppm. This region of the ¹³C spectrum is generally free from other signals, providing a clean, unambiguous window into the local environment of the modified lysine.

  • Sensitivity to Environment: The precise chemical shift of this ¹³C nucleus is sensitive to its local electronic environment. Changes in hydrogen bonding, salt bridge formation, or proximity to aromatic rings upon ligand binding or conformational change will often induce a measurable chemical shift perturbation, making it an excellent reporter.[8][13]

  • Preservation of Charge: The reaction converts a primary amine (pKa ~10.5) to a guanidinium group (pKa > 12), preserving the positive charge at the lysine side chain's terminus. This is crucial for peptides where this charge is essential for solubility, folding, or binding activity.[14]

Comparative Analysis of Lysine Labeling Strategies

O-Methylisourea-¹³C hydrochloride is not the only method for isotopically labeling lysine residues. The optimal choice depends on the specific research question, the peptide itself, and available resources.

Alternative 1: Reductive Amination with [¹³C]-Formaldehyde

This method involves the reaction of the lysine ε-amino group with ¹³C-labeled formaldehyde in the presence of a mild reducing agent (e.g., sodium cyanoborohydride). The result is the covalent attachment of two ¹³C-methyl groups, forming a dimethyllysine residue.

  • Pros: High reaction efficiency and specificity for primary amines.

  • Cons: The reaction neutralizes the positive charge of the lysine side chain by converting the primary amine to a tertiary amine. This can drastically alter the peptide's structure and function. The resulting ¹³C signal for the methyl groups appears in a more crowded region of the spectrum compared to the guanidinium carbon.

Alternative 2: Incorporation of Labeled Amino Acids

This strategy involves incorporating a fully labeled lysine residue (e.g., Fmoc-L-Lys(Boc)-OH (¹³C₆, ¹⁵N₂)) during solid-phase peptide synthesis (SPPS) or by providing labeled amino acids in the growth media for recombinant expression.[6][7][15]

  • Pros: Provides site-specific, complete labeling of the entire amino acid residue (both backbone and side chain), which is invaluable for comprehensive structural analysis using a full suite of multidimensional NMR experiments.

  • Cons: The cost of fully labeled amino acids is significantly higher than that of post-synthetic labeling reagents.[15] For recombinant expression, it can be challenging to achieve high incorporation efficiency without scrambling the label to other amino acid types.[4] This method is not applicable to peptides isolated from natural sources.

Performance Data Summary
FeatureO-Methylisourea-¹³C GuanidinylationReductive [¹³C]-AminationLabeled Amino Acid Incorporation
Modification Type Post-syntheticPost-syntheticCo-synthetic / Biosynthetic
Label Position Lysine side-chain terminus (guanidinium C)Lysine side-chain terminus (N-methyl C's)Entire Lysine residue
Effect on Charge Preserves positive charge (NH₃⁺ → Guanidinium⁺)Neutralizes charge (NH₃⁺ → N(CH₃)₂)No change
¹³C Signal Region ~157-159 ppm (un-crowded)~40-45 ppm (potentially crowded)Multiple signals across the spectrum
Relative Cost ModerateLow to ModerateHigh
Primary Use Case Probing specific interactions at Lys sitesGeneral labeling, when charge is not criticalFull structural determination
Reaction Specificity High for primary aminesHigh for primary and secondary aminesAbsolute (defined by sequence)

Experimental Protocols

The following protocols provide a validated starting point. Researchers should optimize concentrations and reaction times based on their specific peptide's solubility and reactivity.

Protocol 1: Peptide Labeling with O-Methylisourea-¹³C Hydrochloride

Causality: This protocol uses a high pH buffer (e.g., ammonium hydroxide or a high pH borate/phosphate buffer) to ensure the target lysine ε-amino group (pKa ~10.5) is deprotonated and thus nucleophilic, which is essential for the reaction to proceed efficiently.

  • Peptide Preparation: Dissolve the purified peptide in a suitable buffer. A common starting point is 0.5 M ammonium hydroxide, pH 10.5-11.0. The final peptide concentration should ideally be in the range of 1-5 mM.

  • Reagent Preparation: Dissolve O-Methylisourea-¹³C hydrochloride in the same reaction buffer to a concentration of 1 M.

  • Guanidinylation Reaction: Add the O-Methylisourea-¹³C solution to the peptide solution to achieve a final reagent concentration of approximately 0.2-0.5 M. A 5-10 fold molar excess of reagent over lysine residues is recommended.

  • Incubation: Gently agitate the reaction mixture at room temperature for 24-48 hours. Reaction progress can be monitored by taking small aliquots and analyzing them by mass spectrometry (expect a mass increase of 41.02 Da per labeled amine).

  • Quenching and Purification: Quench the reaction by acidifying with 1% (v/v) trifluoroacetic acid (TFA). Purify the labeled peptide from excess reagent and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC. Lyophilize the pure, labeled peptide for storage.

Protocol 2: NMR Sample Preparation and Analysis

Causality: The choice of buffer and pH for the NMR sample is critical for peptide stability and to ensure slow exchange of amide protons with the solvent, which is necessary for many structural NMR experiments.[2]

  • Sample Dissolution: Dissolve the lyophilized ¹³C-labeled peptide in the desired NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) to a final concentration of 0.5-1.0 mM.[2]

  • Solvent Preparation: For optimal spectra, the buffer should be prepared with 90% H₂O / 10% D₂O to provide a deuterium lock signal for the spectrometer.

  • NMR Acquisition: Transfer the sample to a high-quality NMR tube. Acquire a 1D ¹³C NMR spectrum to confirm the presence of the guanidinium signal around 157-159 ppm.

  • Interaction Studies: For binding studies, acquire a baseline ¹³C spectrum (or a 2D ¹H-¹³C HSQC spectrum centered on the ¹³C guanidinium region). Titrate in the binding partner and acquire subsequent spectra to monitor for chemical shift perturbations of the ¹³C-homoarginine signal.

Experimental Workflow Start Purified Unlabeled Peptide Labeling Step 1: Guanidinylation with O-Methylisourea-¹³C Start->Labeling Purification Step 2: RP-HPLC Purification Labeling->Purification Verification Step 3: Mass Spectrometry Verification Purification->Verification NMR_Prep Step 4: NMR Sample Preparation Verification->NMR_Prep NMR_Acq Step 5: ¹³C NMR Data Acquisition NMR_Prep->NMR_Acq Analysis Step 6: Spectral Analysis & Interaction Mapping NMR_Acq->Analysis End Structural Insights Analysis->End

Caption: Workflow from peptide labeling to NMR analysis.

Conclusion

The specific labeling of lysine residues with O-Methylisourea-¹³C hydrochloride offers a powerful, cost-effective, and functionally conservative strategy for introducing a highly sensitive NMR probe into peptides. The resulting ¹³C-homoarginine provides a signal in a clear spectral window, ideal for studying peptide interactions, conformational changes, and dynamics without drastically altering the parent molecule's essential physicochemical properties. While alternative methods like reductive amination or full amino acid incorporation have their places, the guanidinylation approach strikes an excellent balance between informational content, minimal structural perturbation, and experimental feasibility. By carefully selecting the appropriate labeling strategy, researchers can unlock the full potential of NMR spectroscopy to address complex biological questions in drug discovery and beyond.

References

  • Hansen, D. F. (2017). A 13C-detected 15N double-quantum NMR experiment to probe arginine side-chain guanidinium 15Nη chemical shifts. Journal of Biomolecular NMR, 69(3), 123–132. [Link]

  • Hansen, D. F. (2017). A 13C-detected 15N double-quantum NMR experiment to probe arginine side-chain guanidinium 15Nη chemical shifts. PubMed. [Link]

  • Tsikaris, V., et al. (1992). 1H-NMR studies on arginine tripeptides: evidence for guanidinium-C-terminal carboxylate interactions. Peptide Research, 5(2), 110-4. [Link]

  • Kerfah, R., et al. (2015). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. RSC. [Link]

  • Kaur, P., & O'Connor, P. B. (2014). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Journal of The American Society for Mass Spectrometry, 25(5), 845–855. [Link]

  • LifeTein. Stable Isotope Labeled Peptide services!. LifeTein. [Link]

  • JPT. Isotope Labeled Peptides: Precision Tools for Research. JPT. [Link]

  • Gao, F. P., et al. (2011). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of Biomolecular NMR, 51(3), 295–305. [Link]

  • Uto, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Ellena, J. F., & Cafiso, D. S. (2014). A rapid procedure to isolate isotopically labeled peptides for NMR studies. Journal of Peptide Science, 20(2), 99–105. [Link]

  • Hong, M. (2003). Homonuclear decoupled 13C chemical shift anisotropy in 13C doubly labeled peptides by selective-pulse solid-state NMR. Journal of Magnetic Resonance, 163(2), 325–330. [Link]

  • GenScript. Peptide Modifications. GenScript. [Link]

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry, 74(8), 1884–1890. [Link]

  • Zerbe, O., & Bader, B. Peptide/Protein NMR. University of Zurich. [Link]

  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • Luedtke, N. W., & Schepartz, A. (2000). Guanidinylation reagents.
  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Steelyard Analytics. [Link]

  • Nele, A. (2018). Stabilization of alpha helical peptides by guanidine stapling. ULB. [Link]

  • Lo, C. C., & Joullié, M. M. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54562. [Link]

  • Allen, D. K., et al. (2008). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 80(21), 8046–8054. [Link]

  • Ujima, H. K. (1965). Guanidation of amino acids. Iowa State University Digital Repository. [Link]

  • Felli, I. C., & Pierattelli, R. (2014). 13C Direct Detected NMR for Challenging Systems. Accounts of Chemical Research, 47(10), 3163–3170. [Link]

  • Brodsky, B., et al. (1998). Conformational study of a collagen peptide by 1H NMR spectroscopy: observation of the 14N-1H spin-spin coupling of the Arg guanidinium moiety in the triple-helix structure. Biochemistry, 37(42), 14958-66. [Link]

  • Lisi, G. P., et al. (2018). Advances in direct detection of lysine methylation and acetylation by nuclear magnetic resonance using 13C-enriched cofactors. Analytical Biochemistry, 542, 70–77. [Link]

  • Magritek. Quantification of single components in complex mixtures by 13C NMR. Magritek. [Link]

  • Lescrinier, E., & Martins, J. C. (2022). Studying Peptide-Metal Ion Complex Structures by Solution-State NMR. Molecules, 27(24), 8913. [Link]

Sources

Validation

Assessing isotopic shift accuracy using O-Methylisourea-13C hydrochloride

Assessing Isotopic Shift Accuracy in Quantitative Proteomics Using O-Methylisourea-13C Hydrochloride As mass spectrometry (MS) instrumentation advances, the bottleneck in quantitative proteomics has shifted from detectio...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing Isotopic Shift Accuracy in Quantitative Proteomics Using O-Methylisourea-13C Hydrochloride

As mass spectrometry (MS) instrumentation advances, the bottleneck in quantitative proteomics has shifted from detection limits to sample multiplexing and ionization parity. One of the most elegant solutions to the "arginine effect"—where arginine-terminated peptides ionize preferentially over lysine-terminated ones—is guanidination via O-Methylisourea.

This guide provides a comprehensive evaluation of [1] as an isotopic labeling reagent. By converting lysine residues to homoarginine, this method not only equalizes gas-phase basicity but also introduces a precise mass shift for relative quantification, a technique known as Mass-Coded Abundance Tagging (MCAT)[2].

Mechanistic Foundation: The Causality of Isotopic Guanidination

To achieve accurate quantification in MS, peptides from different biological states must co-elute perfectly during liquid chromatography (LC) and ionize with identical efficiency.

The Ionization Imperative: Tryptic digestion yields peptides terminating in either arginine or lysine. Due to its higher gas-phase basicity, arginine readily sequesters protons, leading to a 5- to 15-fold higher MS signal compared to lysine-terminated peptides[3]. Guanidination directly addresses this by converting the ε-amino group of lysine into homoarginine, structurally mimicking arginine and normalizing ionization efficiencies across the peptide pool[4].

The Isotopic Choice: While deuterium (2H) labels are cheaper, they alter the hydrophobicity of the peptide, causing a slight retention time shift during reversed-phase LC. This "deuterium effect" skews MS1 quantification[2]. Utilizing the 13C isotopologue (OMI-13C) introduces a precise +43 Da mass shift (+1 Da relative to the unlabeled OMI tag) while maintaining absolute chromatographic co-elution with the light counterpart[2].

Comparative Analysis of Lysine Derivatization Strategies

When selecting a derivatization strategy, researchers must balance spectral complexity, ionization enhancement, and mass resolution requirements. The table below compares OMI-13C against standard alternatives.

Derivatization ReagentTarget Residue(s)Mass Shift (Δ Da vs Light)Ionization EnhancementLC Co-elution FidelitySpectral Complexity
O-Methylisourea-13C Lysine (ε-amino)+1.003 DaHigh (5-15x boost)Excellent (No D-shift)Low (Overlaps M+1)
O-Methylisourea-13C,15N2 Lysine (ε-amino)+3.001 DaHigh (5-15x boost)Excellent (No D-shift)Low (Resolved from M0)
13C-Formaldehyde N-term & Lysine+4.013 Da (per site)ModerateGoodMedium (Multi-site)
Unlabeled OMI Lysine (ε-amino)0 Da (Control)High (5-15x boost)BaselineLow

Data synthesis based on established MCAT and reductive dimethylation performance metrics[2],[5].

Experimental Workflow & Logical Architecture

G cluster_0 Reaction Phase (pH > 10.5) cluster_1 Analytical Phase Lys Tryptic Peptide (C-terminal Lysine) Guanidination Nucleophilic Attack (Loss of Methanol) Lys->Guanidination OMI O-Methylisourea-13C (CAS 287389-40-6) OMI->Guanidination HomoArg Homoarginine-13C Peptide (+43 Da) Guanidination->HomoArg Quench Quench (1% TFA) pH < 3 HomoArg->Quench Desalt C18 Desalting Quench->Desalt HRMS High-Res LC-MS/MS (Orbitrap/TOF) Desalt->HRMS Deconv Isotopic Deconvolution (M vs M+1) HRMS->Deconv

Workflow of isotopic guanidination and MS analysis using OMI-13C.

Self-Validating Protocol: Isotopic Guanidination

To guarantee data integrity, this protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.

Step 1: Peptide Preparation

  • Action: Lyophilize 10–50 µg of tryptic peptides to complete dryness.

  • Causality: Residual primary amines from digestion buffers (e.g., Tris or ammonium bicarbonate) will act as competitive nucleophiles, consuming the OMI reagent and drastically reducing labeling efficiency.

  • Validation: Visually confirm a dry, solid pellet.

Step 2: Reagent Preparation

  • Action: Reconstitute in MS-grade water to a concentration of 0.5 M[1]. Prepare a parallel 0.5 M solution of unlabeled OMI for the control sample.

Step 3: Alkalization & Reaction (Critical Checkpoint)

  • Action: Add 10 µL of the OMI-13C solution to the heavy sample. Add 10 µL of 1 M Ammonium Hydroxide (NH₄OH) to adjust the pH.

  • Causality: The ε-amino group of lysine has a pKa of ~10.5. It must be deprotonated to act as a nucleophile. If the pH is too low, the lysine remains protonated and the reaction fails[4].

  • Validation: Spot 0.5 µL of the mixture onto high-resolution pH indicator paper. The pH must read ≥ 11.0. If it does not, titrate with additional NH₄OH.

Step 4: Incubation

  • Action: Incubate the reaction at 65°C for 15 minutes (or 37°C for 2 hours).

  • Causality: Thermal energy accelerates the nucleophilic substitution, driving the conversion of lysine to homoarginine to >98% completion, minimizing unlabeled artifacts.

Step 5: Quenching

  • Action: Add 20 µL of 10% Trifluoroacetic acid (TFA).

  • Validation: Spot test the pH. It must drop below 3.0. This acidic shift immediately protonates the reactive intermediates, halting the reaction and preparing the peptides for reversed-phase binding.

Step 6: Desalting

  • Action: Process the pooled samples (1:1 Light:Heavy) through a C18 ZipTip or spin column.

  • Causality: Unreacted OMI and high concentrations of ammonium salts will cause severe ion suppression in the mass spectrometer[4]. Desalting is non-negotiable for high signal-to-noise MS data.

Computational Assessment of +1 Da Isotopic Shift Accuracy

Assessing the accuracy of OMI-13C labeling requires specific computational handling. Because OMI-13C introduces exactly a +1 Da shift relative to the light label, the monoisotopic peak of the heavy peptide (M_heavy) perfectly overlaps with the first naturally occurring heavy isotope peak (M+1) of the light peptide[2].

To accurately assess the isotopic shift and extract quantitative ratios:

  • High-Resolution MS (HRMS): Data must be acquired on an instrument with a resolving power of >60,000 at m/z 400.

  • Isotopic Deconvolution: You cannot simply divide the intensity of the M+1 peak by the M0 peak. Your quantification software must calculate the theoretical isotopic distribution of the light peptide based on its elemental composition.

  • Intensity Subtraction: The software subtracts the theoretical M+1 contribution of the light peptide from the observed combined M+1 peak. The residual intensity represents the true abundance of the OMI-13C labeled peptide.

  • Accuracy Verification: To validate shift accuracy, run a 1:1 spiked standard of a known synthetic peptide (e.g., Angiotensin). Post-deconvolution, the calculated ratio must be 1.00 ± 0.05. Deviations indicate either incomplete desalting (ion suppression) or incomplete deprotonation during Step 3.

By strictly controlling the reaction pH and utilizing rigorous isotopic deconvolution, OMI-13C provides a highly accurate, cost-effective internal standard for targeted quantitative proteomics.

References

  • Title : Guanidino Labeling Derivatization Strategy for Global Characterization of Peptide Mixtures by Liquid Chromatography Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Source : Analytical Chemistry (ACS Publications) / PubMed URL : [Link]

  • Title : Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions Source : Journal of the American Society for Mass Spectrometry / PMC URL : [Link]

  • Title : Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis Source : Journal of Proteome Research / PMC URL : [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational and Disposal Master Plan: O-Methylisourea-13C Hydrochloride

As a Senior Application Scientist, I recognize that handling isotopically labeled compounds often introduces operational ambiguity in the laboratory. O-Methylisourea-13C hydrochloride is a highly specialized biochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling isotopically labeled compounds often introduces operational ambiguity in the laboratory. O-Methylisourea-13C hydrochloride is a highly specialized biochemical reagent predominantly used in proteomics for the stable isotope labeling (guanidination) of lysine residues.

Because it is a 13C-labeled compound, it is frequently—and incorrectly—flagged by laboratory personnel as radioactive waste. Furthermore, its nature as a hydrochloride salt dictates specific pH considerations during both experimental use and waste neutralization. This guide provides a self-validating, causality-driven framework for the safe handling, workflow integration, and compliant disposal of this reagent.

Physicochemical & Hazard Profiling

Before integrating any chemical into a workflow, it is critical to understand its intrinsic properties. The data below dictates our downstream handling and disposal strategies.

Property / Hazard ParameterSpecificationCausality & Operational Impact
CAS Number 1[1]Unique identifier for the 13C isotopologue; distinguishes it from the unlabeled variant (CAS 5329-33-9).
Molecular Formula CH3O13C(=NH)NH2 · HCl[2]As a hydrochloride salt, its dissolution in water inherently lowers the pH, requiring buffering during use and neutralization during disposal.
Isotopic Purity 2[2]Stable isotope (Non-radioactive). Yields a precise +1 Da mass shift in mass spectrometry without requiring radiological safety protocols[2].
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[3]3[3]. Mandates strict dust control and contact protection.

Experimental Workflow & Handling Protocol

To ensure data integrity and operator safety, the experimental workflow must be tightly controlled.

  • Step 1: Environmental Controls & PPE.

    • Action: Conduct all weighing and reconstitution inside a Class II biological safety cabinet or a certified chemical fume hood. Wear nitrile gloves, safety goggles, and an2[2].

    • Causality: O-Methylisourea hydrochloride is a crystalline solid. Micro-dust generated during weighing can easily be inhaled, leading to acute respiratory irritation[3].

  • Step 2: Reagent Reconstitution (Self-Validating).

    • Action: Dissolve the reagent in a high-capacity alkaline buffer (e.g., 0.1 M Sodium Carbonate, pH 10.5). Verify the final pH of the solution using a micro-pH probe before adding your protein sample.

    • Causality: The guanidination of primary amines requires an alkaline environment to ensure the target lysine residues are deprotonated. Because the reagent is a hydrochloride salt, adding it to a weak buffer will crash the pH, halting the labeling reaction and ruining the experiment.

Comprehensive Waste Management & Disposal Plan

Proper disposal is not just about compliance; it is about preventing dangerous downstream chemical interactions in your facility's waste holding area.

Phase 1: Isotope Classification & Segregation
  • Action: Visually verify the reagent vial explicitly states 13C (Carbon-13). Do not mix this waste with 14C (Carbon-14) streams.

  • Causality: 13C is a 4[4]. It emits zero radiation. Misclassifying 13C as radioactive waste triggers unnecessary radiological protocols, inflating disposal costs exponentially and wasting specialized disposal capacity. Treat this strictly as hazardous chemical waste .

Phase 2: Aqueous Waste Neutralization (Self-Validating Protocol)
  • Action: Collect all unreacted or excess O-Methylisourea-13C HCl solutions in a dedicated beaker. Using pH indicator strips, test the solution. Slowly add dilute Sodium Hydroxide (1M NaOH) dropwise while stirring until the pH strip validates a neutral range (pH 6.0 – 8.0). Once neutralized, transfer to the laboratory's general aqueous hazardous waste carboy.

  • Causality: Unbuffered hydrochloride salts create acidic waste streams. Pouring unneutralized acidic waste into a general aqueous carboy containing cyanides, sulfides, or bleach can mobilize lethal toxic gases (e.g., HCN, H2S, or Cl2). Neutralization severs this risk pathway.

Phase 3: Solid Waste Consolidation
  • Action: Collect all empty reagent ampules, contaminated pipette tips, weighing boats, and gloves. Place them into a puncture-resistant, high-density polyethylene (HDPE) solid waste container.

  • Causality: The compound is highly water-soluble and moderately hygroscopic. Leaving contaminated consumables exposed to ambient laboratory humidity can cause the residual powder to dissolve into a concentrated, irritating residue on benchtops. Sealing them in HDPE prevents environmental exposure.

Phase 4: Vendor Handoff
  • Action: Label the sealed container explicitly as: "Non-Radioactive Hazardous Chemical Waste: O-Methylisourea hydrochloride (Irritant)."3[3] in accordance with local environmental regulations.

Immediate Spill Response Protocol

In the event of a dry powder spill on the benchtop, execute the following self-validating recovery protocol:

  • Isolate & Protect: Immediately halt work. Ensure your N95 mask and safety goggles are secure[2].

  • Avoid Dry Sweeping: Do not use a brush or dry paper towel. Causality: Dry sweeping applies mechanical force that aerosolizes the crystalline powder, directly exposing the operator to respiratory hazards.

  • Wet Wipe Method: Dampen an absorbent spill pad with deionized water. Because the compound is highly water-soluble, the damp pad will instantly dissolve and trap the chemical matrix without generating dust.

  • Decontaminate: Wipe the area a second time with a mild soap solution, followed by a final water wipe[3]. Dispose of all pads in the solid hazardous waste container.

Lifecycle & Disposal Workflow Diagram

G Start O-Methylisourea-13C HCl Handling & Use Reaction Experimental Workflow (e.g., Protein Labeling) Start->Reaction PPE Required WasteGen Waste Generation Reaction->WasteGen AqWaste Aqueous Waste (Acidic pH) WasteGen->AqWaste Liquid streams SolidWaste Solid Waste (Consumables/PPE) WasteGen->SolidWaste Vials, tips, PPE Neutralize pH Neutralization (Adjust to pH 6-8) AqWaste->Neutralize Causality: Prevent acidic reactions Pack Seal in Compatible HDPE Containers SolidWaste->Pack Neutralize->Pack Disposal Approved Chemical Waste Disposal Facility Pack->Disposal Label as Non-Radioactive Chemical Waste

Fig 1: End-to-end operational and disposal workflow for O-Methylisourea-13C HCl.

References

  • Santa Cruz Biotechnology. "O-Methylisourea-13C hydrochloride | CAS 287389-40-6."1

  • Sigma-Aldrich. "O-Methylisourea- 13 C hydrochloride." 2

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: O-Methylisourea hydrochloride." 3

  • MilliporeSigma. "ISOTEC® Stable Isotopes." 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
O-Methylisourea-13C hydrochloride
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O-Methylisourea-13C hydrochloride
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